Chemical structure and properties of 3-Bromo-2-Methoxyaniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 3-Bromo-2-methoxyaniline hydrochloride, a key chemical intermediate in organic synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Bromo-2-methoxyaniline hydrochloride, a key chemical intermediate in organic synthesis and pharmaceutical development. The document details its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the compound's chemical reactivity and its utility as a building block in the synthesis of complex molecules. Safety protocols, handling procedures, and storage requirements are also discussed to ensure safe and effective laboratory use. This guide is intended to serve as an essential resource for scientists and researchers engaged in drug discovery and chemical synthesis.
Chemical Identity and Physicochemical Properties
3-Bromo-2-methoxyaniline, also known as 3-Bromo-o-anisidine or 2-Amino-6-bromoanisole, is an aromatic organic compound.[1] The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid, a common strategy in organic synthesis to improve a compound's stability and solubility. The presence of three key functional groups—an amino group, a bromo group, and a methoxy group—on the benzene ring makes it a versatile reagent in synthetic chemistry.[1][2]
The molecular structure and key identifiers are presented below:
Caption: Chemical structure of 3-Bromo-2-methoxyaniline hydrochloride.
Table 1: Chemical Identifiers and Physicochemical Properties
The synthesis of substituted anilines like 3-Bromo-2-methoxyaniline often involves multi-step processes. A common approach is the bromination of an appropriate aniline precursor, such as 2-methoxyaniline (o-anisidine).
Representative Synthesis Protocol: Bromination of 2-Methoxyaniline
This protocol describes a common laboratory-scale synthesis. The rationale for specific conditions is to control the regioselectivity of the bromination, as the amino and methoxy groups are both activating and ortho-, para-directing. Cooling the reaction helps to prevent over-bromination and side reactions.
Step-by-Step Methodology:
Dissolution: Dissolve 2-methoxyaniline in a suitable solvent like methylene chloride.
Cooling: Chill the solution to between -10°C and -5°C in an ice-salt or dry ice/acetone bath. This is critical to control the reaction rate and selectivity.
Brominating Agent Addition: Slowly add a brominating agent, such as 2,4,4,6-tetrabromo-2,5-cyclohexadienone, portion-wise, ensuring the temperature remains below -5°C.[7]
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Work-up: Wash the reaction mixture with an aqueous base (e.g., 2N sodium hydroxide) to remove acidic byproducts, followed by water washes.[7]
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure.[7]
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 3-Bromo-2-methoxyaniline.[7]
Salt Formation: To obtain the hydrochloride salt, the purified aniline can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a compatible solvent. The resulting precipitate is then filtered and dried.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.
Solubility Profile of 3-Bromo-2-Methoxyaniline HCl in Organic Solvents
Topic: Solubility Profile and Process Characterization of 3-Bromo-2-Methoxyaniline Hydrochloride Content Type: Technical Whitepaper / Laboratory Guide Audience: Process Chemists, Analytical Scientists, and Drug Developme...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility Profile and Process Characterization of 3-Bromo-2-Methoxyaniline Hydrochloride
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Process Chemists, Analytical Scientists, and Drug Development Leads[1][2][3]
A Strategic Guide to Physicochemical Characterization and Process Optimization
Executive Summary
3-Bromo-2-Methoxyaniline Hydrochloride (HCl) is a critical pharmacophore intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1][2] While the free base (CAS 116557-46-1) exhibits lipophilic behavior typical of halogenated anilines, the hydrochloride salt form introduces a distinct ionic character that drastically alters its solvation thermodynamics.[1][2]
This guide provides a comprehensive technical framework for defining the solubility profile of 3-Bromo-2-Methoxyaniline HCl.[1][2][3] It synthesizes theoretical structure-property relationships (SPR) with rigorous experimental protocols, enabling researchers to select optimal solvent systems for reaction, purification (recrystallization), and formulation.[1][3][4]
Physicochemical Context: The Salt vs. Free Base Dichotomy
Understanding the solubility of this compound requires analyzing the competition between Crystal Lattice Energy and Solvation Enthalpy .[4]
Structural Impact on Solubility[1][4]
The Methoxy Group (-OCH₃): An electron-donating group at the ortho position.[2][3] It increases lipophilicity slightly compared to aniline but introduces an intramolecular hydrogen bond acceptor site, potentially stabilizing the free base but distorting the crystal packing of the salt.
The Bromine Atom (-Br): A lipophilic, electron-withdrawing substituent.[1][2][3] It reduces water solubility and enhances solubility in halogenated solvents (DCM, Chloroform) for the free base.[3][4]
The Hydrochloride Salt (-NH₃⁺Cl⁻): The dominant factor.[2] The ionic interaction creates a high-melting solid that resists dissolution in non-polar solvents.[2][3] Dissolution requires a solvent with high dielectric constant (
) or strong hydrogen bond donor (HBD) capability to solvate the chloride ion and the ammonium cation.[4]
Predicted Solubility Matrix (Based on Analogous Aniline Salts)
Data derived from thermodynamic principles of substituted aniline hydrochlorides (e.g., Aniline HCl, 4-Bromoaniline HCl).[1][3]
Solvent Category
Representative Solvents
Predicted Solubility
Mechanism of Action
Polar Protic
Water, Methanol (MeOH), Ethanol (EtOH)
High (>50 mg/mL)
Strong H-bonding solvates the ionic pair; high dielectric constant reduces cation-anion attraction.[1][2][3]
Polar Aprotic
DMSO, DMF, DMAc
Very High (>100 mg/mL)
High dipole moment effectively separates ions; excellent for reaction media but difficult to remove.[3][4]
Polar Aprotic (Moderate)
Acetone, Acetonitrile (MeCN)
Moderate (10-50 mg/mL)
Sufficient polarity to dissolve small amounts; solubility often highly temperature-dependent (ideal for recrystallization).[1][2][3]
Esters/Ethers
Ethyl Acetate (EtOAc), THF, MTBE
Low (<5 mg/mL)
Insufficient dielectric constant to overcome lattice energy.[2][3][4] Often used as anti-solvents .[2][3][4]
Non-Polar
Toluene, Hexane, Heptane, DCM
Insoluble (<0.1 mg/mL)
Lack of dipole/H-bonding capability.[1][3] Used strictly to drive precipitation.[2][3][4]
Experimental Protocol: Determination of Thermodynamic Solubility
As specific literature values for this exact salt are rare, the following self-validating protocol is the industry standard for generating the solubility curve.
Materials & Equipment
Compound: 3-Bromo-2-Methoxyaniline HCl (Purity >98% by HPLC).[1][2][3]
Role: Solubilizes the ionic HCl salt at high temperatures.[3][4]
Anti-Solvent (Poor): Ethyl Acetate (EtOAc) or MTBE.[2][3][4]
Role: Reduces solubility at lower temperatures to drive precipitation, while keeping non-polar impurities (like unreacted free base) in solution.[3][4]
Step-by-Step Purification Protocol
Dissolution: Suspend crude 3-Bromo-2-Methoxyaniline HCl in minimal EtOH (approx. 3-5 mL/g) at 70°C.
Clarification: If insoluble black specks remain (oxidation products), filter hot through Celite.[2][3][4]
Nucleation: Remove from heat. Add EtOAc dropwise until a faint turbidity persists.[2][3][4]
Crystallization: Add a "seed" crystal if available. Allow to cool slowly to Room Temperature (RT) over 2 hours.
Maturation: Cool further to 0-5°C for 1 hour to maximize yield.
Isolation: Filter and wash the cake with cold EtOAc (removes surface impurities).[2][3][4]
References
Li, J. J. (2014).[2][3][4] Chemical Drug Design. Academic Press.[2][3][4] (Context on halogenated aniline intermediates in kinase inhibitor synthesis).
Black, S. N., et al. (2011).[2][3][4] "Structure, Solubility, and Screening of Pharmaceutical Salts." Journal of Pharmaceutical Sciences, 100(5), 1607–1627.[1][3][4] Link[1][2][3][4]
NIST Chemistry WebBook. "Aniline Hydrochloride Phase Data." (General solubility trends for aniline salts). Link
Anderson, N. G. (2012).[2][3][4] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2][3][4] (Protocols for solubility screening and recrystallization). Link
PubChem Compound Summary. "3-Bromo-2-methoxyaniline." National Center for Biotechnology Information.[2][3][4] Link
Safety Data Sheet (SDS) & Technical Guide: 3-Bromo-2-Methoxyaniline Hydrochloride
Executive Summary 3-Bromo-2-Methoxyaniline (CAS: 116557-46-1 for free base) and its hydrochloride salt are critical intermediates in the synthesis of kinase inhibitors and GPCR ligands. While the halogen and methoxy subs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Bromo-2-Methoxyaniline (CAS: 116557-46-1 for free base) and its hydrochloride salt are critical intermediates in the synthesis of kinase inhibitors and GPCR ligands. While the halogen and methoxy substitutions modulate the electron density of the aniline ring—potentially altering metabolic oxidation rates—the compound retains the core toxicological profile of arylamines.
This guide goes beyond standard compliance, offering a mechanistic breakdown of the methemoglobinemia risk , specific protocols for the hydrochloride salt conversion , and a self-validating safety workflow for handling this compound in drug discovery environments.
Part 1: Chemical Identity & Physiochemical Profile
The hydrochloride salt is often generated in situ or isolated to improve water solubility and shelf-stability compared to the free base, which is prone to oxidation (darkening) upon air exposure.
Property
Free Base Specification
Hydrochloride Salt Specification
Chemical Name
3-Bromo-2-methoxyaniline
3-Bromo-2-methoxyaniline Hydrochloride
CAS Number
116557-46-1
Not formally assigned (Treat as 116557-46-1 HCl)
Molecular Formula
Molecular Weight
202.05 g/mol
238.51 g/mol
Physical State
Liquid or Low-Melting Solid (MP ~65°C)
Crystalline Solid (White to Off-White)
Solubility
DMSO, Methanol, DCM
Water (Moderate), DMSO, Methanol
pKa (Calc)
~3.5 (Anilinium ion)
N/A
Critical Insight: The free base is a low-melting solid/liquid that can supercool. If you receive a bottle of liquid that solidifies, do not heat rapidly. The hydrochloride salt is significantly more stable but is hygroscopic; store under argon/nitrogen.
Part 2: Comprehensive Hazard Assessment (GHS)
Signal Word:DANGER
Note: While some vendors classify this as "Warning" (Harmful), the structural analogy to other halogenated anilines warrants a "Danger" (Toxic) classification in a conservative safety environment.
To understand the hazard, one must understand the metabolism. The toxicity of 3-Bromo-2-methoxyaniline is not direct; it is bio-activated.
The Methemoglobinemia Pathway
The methoxy group at the ortho position usually provides some steric protection, but the aniline nitrogen is still vulnerable to N-hydroxylation by CYP450 enzymes.
Figure 1: The metabolic activation pathway leading to methemoglobinemia. The N-hydroxylamine metabolite cycles between oxidized and reduced states, continuously oxidizing hemoglobin.
Clinical Implications:
Cyanosis: Blue discoloration of lips/nails is the first sign.
Latency: Symptoms may be delayed 2-4 hours after exposure as the metabolite accumulates.
Treatment: Methylene Blue is the specific antidote (reduces
back to ).
Part 4: Safe Handling & Experimental Protocols
Engineering Controls
Primary: All weighing of the solid hydrochloride salt must be performed in a Chemical Fume Hood or Powder Containment Hood .
Secondary: If handling >1g of the free base (liquid), use a localized exhaust snorkel.
Personal Protective Equipment (PPE)
Gloves: Double-glove system. Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield) if handling pure liquid.
Respiratory: If dust formation is visible and hood containment is breached, use a P100/N95 respirator (US) or P3 (EU).
Protocol: Safe Solubilization & Salt Formation
Use this protocol to convert the free base to the HCl salt or to prepare stock solutions.
Preparation: Calculate the required molar equivalents. For 3-Bromo-2-methoxyaniline (MW 202.05), use 1.05 eq of 4M HCl in Dioxane.
Dissolution (Free Base): Dissolve the aniline in anhydrous Diethyl Ether or DCM (approx 5-10 mL per gram).
Acid Addition:
Place the flask in an ice bath (
).
Add HCl/Dioxane dropwise. Observation: A white precipitate (the salt) should form immediately.
Isolation: Filter the solid under vacuum/inert gas. Wash with cold ether.
Drying: Dry in a vacuum desiccator over
.
Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) flow for handling halogenated aniline salts.
Part 5: Emergency Response Protocols
Scenario
Immediate Action
Medical Follow-up
Skin Contact
Drench with water for 15 mins.[3] Use soap.[2][4] Do NOT use alcohol (increases absorption).
Monitor for cyanosis for 4 hours.
Eye Contact
Rinse with saline/water for 15 mins, lifting lids.
Consult ophthalmologist (acidic salt risk).
Inhalation
Move to fresh air.[3][1][2][4] Keep warm and at rest.
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11238562, 3-Bromo-2-methoxyaniline. Retrieved from [Link]
Bradberry, S. M. (2003). Occupational methaemoglobinaemia. Mechanisms of production, features, diagnosis and management.[4] Toxicological Reviews. (Contextual grounding for Aniline mechanism).
3-Bromo-2-Methoxyaniline: A Linchpin Intermediate in TPO Agonist and Heterocyclic Drug Synthesis
The following technical guide details the medicinal chemistry applications, synthetic utility, and handling protocols for 3-Bromo-2-Methoxyaniline , a critical pharmacophore precursor. Executive Summary & Chemical Profil...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry applications, synthetic utility, and handling protocols for 3-Bromo-2-Methoxyaniline , a critical pharmacophore precursor.
Executive Summary & Chemical Profile
3-Bromo-2-Methoxyaniline (CAS: 116557-46-1) acts as a "privileged scaffold" in medicinal chemistry. Its utility stems from its unique trisubstituted benzene pattern: the ortho-methoxy group provides steric bulk and hydrogen-bond acceptance (often locking conformation), while the meta-bromo group serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
This guide focuses on its two primary high-value applications:
Thrombopoietin (TPO) Receptor Agonists: It is the starting material for the "head" group of Eltrombopag and Hetrombopag .
Fused Heterocycles: It serves as the precursor for 8-hydroxyquinoline derivatives used in oncology and antibacterial research.
Physicochemical Profile
Property
Specification
Medicinal Relevance
Molecular Weight
202.05 g/mol
Low MW allows for significant elaboration while maintaining Lipinski compliance.
Electronic Effect
Electron-donating (-OMe, -NH2)
Activates the ring for electrophilic aromatic substitution; -OMe directs ortho/para.
Steric Effect
Ortho-Methoxy
Induces twist in biaryl systems; prevents planar stacking in certain inhibitors.
Reactivity
C-Br Bond
High oxidative addition rate with Pd(0) due to electron-rich ring system.
Therapeutic Case Study: TPO Receptor Agonists (Eltrombopag)
The most commercially significant application of 3-Bromo-2-Methoxyaniline is in the synthesis of Eltrombopag (Promacta/Revolade), a small-molecule TPO receptor agonist used to treat thrombocytopenia.
The Synthetic Logic
The aniline nitrogen is converted into a hydrazine moiety, which is then coupled to a dicarbonyl system to form a pyrazolone core. The bromine atom is crucial for subsequent biaryl coupling (Suzuki) to attach the hydrophobic tail required for receptor binding.
Diazotization: Dissolve 3-Bromo-2-Methoxyaniline in 1N HCl. Cool the solution to 0–5°C (Critical: Temperature control prevents decomposition of the diazonium salt).
Nitrite Addition: Add aqueous NaNO2 dropwise, maintaining internal temperature <5°C. Stir for 15–30 minutes to ensure complete formation of the diazonium species.
Japp-Klingemann Coupling: In a separate vessel, prepare a solution of ethyl acetoacetate in ethanol/water buffered with sodium acetate.
Addition: Slowly add the cold diazonium solution to the active methylene compound. The pH should be maintained around 4.5–5.5.
Cyclization: The resulting hydrazone intermediate often cyclizes spontaneously or upon mild heating/acid treatment to form the pyrazolone core.
Workup: The product precipitates as a solid. Filter, wash with cold water/ethanol, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Synthesis pathway converting 3-Bromo-2-Methoxyaniline into the Eltrombopag core via diazonium intermediate.
Therapeutic Case Study: 8-Hydroxyquinoline Derivatives
Recent medicinal chemistry efforts have utilized 3-Bromo-2-Methoxyaniline to synthesize substituted quinolines via Skraup or Doebner-Miller type reactions. These derivatives show promise as antitumor and antibacterial agents (e.g., against M. tuberculosis).
Mechanism of Action
The 2-methoxy group in the aniline becomes the 8-methoxy group in the quinoline (which can be demethylated to 8-hydroxy). The 8-hydroxyquinoline scaffold acts as a metal chelator (binding Cu2+, Zn2+), disrupting metalloenzymes in bacteria or cancer cells.
Protocol: Cyclization with Acrolein Acetal
Adapted from recent patent literature (e.g., EP 4534530).
Beyond specific named drugs, this aniline is a modular building block for JAK (Janus Kinase) and Tyk2 inhibitors.
Suzuki-Miyaura Coupling
The bromine atom at position 3 is electronically activated by the ortho-methoxy group, making it highly reactive toward oxidative addition with Palladium.
Standard Condition: Pd(dppf)Cl2, K2CO3, Dioxane/Water, 90°C.
Application: Attaching heteroaryl groups (e.g., pyrazoles, pyridines) to the 3-position.
Structural Activity Relationship (SAR) Logic
Why use 3-Bromo-2-Methoxyaniline specifically?
Conformational Control: The ortho-methoxy group creates a "molecular hinge." It prevents the aniline ring and the newly coupled ring (at position 3) from becoming coplanar due to steric clash. This non-planar conformation often improves selectivity for kinase pockets.
Metabolic Stability: The methoxy group blocks a potential site of metabolic oxidation on the ring.
SAR Logic Diagram
Caption: SAR contributions of the functional groups on the 3-Bromo-2-Methoxyaniline scaffold.
Safety & Handling
Hazard Class: Acute Tox. 4 (Oral), Skin Irritant.
Storage: Light sensitive. Store in amber vials under inert atmosphere (Nitrogen/Argon) if possible, as anilines can oxidize (darken) over time.
The Pharmacological Potential of 3-Bromo-2-Methoxyaniline Moieties: A Technical Guide for Drug Discovery
Abstract The aniline scaffold remains a cornerstone in medicinal chemistry, valued for its synthetic versatility and its presence in a multitude of clinically approved therapeutics.[1] Within this broad class of compound...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The aniline scaffold remains a cornerstone in medicinal chemistry, valued for its synthetic versatility and its presence in a multitude of clinically approved therapeutics.[1] Within this broad class of compounds, 3-Bromo-2-methoxyaniline presents itself as a strategically functionalized building block for the development of novel pharmacological agents. Its unique substitution pattern—featuring a bromine atom and a methoxy group on the aniline ring—offers a nuanced electronic and steric profile that can be exploited to fine-tune interactions with biological targets. This in-depth technical guide explores the pharmacological potential of moieties derived from 3-Bromo-2-methoxyaniline, providing a roadmap for researchers, scientists, and drug development professionals. We will delve into its prospective applications in oncology, infectious diseases, and inflammatory conditions, supported by detailed synthetic strategies and robust protocols for biological evaluation. While direct literature on the biological activities of its immediate derivatives is emerging, a strong rationale for its potential can be constructed from the well-established pharmacology of closely related analogs.
Introduction: The Strategic Value of the 3-Bromo-2-Methoxyaniline Scaffold
3-Bromo-2-methoxyaniline is a readily available chemical intermediate.[2][3][4][5] Its utility in medicinal chemistry stems from the distinct properties conferred by its substituents:
The Bromine Atom: As a halogen, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. It also serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of further molecular complexity. Furthermore, the bromo group can influence the pharmacokinetic properties of a molecule, often enhancing metabolic stability.
The Methoxy Group: The electron-donating methoxy group can modulate the pKa of the aniline nitrogen and influence the overall electronic distribution of the aromatic ring. This can be critical for establishing key interactions within a biological target, such as a kinase ATP-binding pocket.[1]
The Aniline Moiety: The primary amine group is a key functional group for a wide range of chemical transformations, allowing for the construction of diverse molecular architectures, including amides, sulfonamides, and heterocyclic systems like quinazolines.
The strategic placement of these functional groups makes 3-Bromo-2-methoxyaniline a compelling starting point for the synthesis of novel bioactive compounds.
Potential Therapeutic Applications
Based on the extensive body of research on substituted anilines and their derivatives, moieties incorporating the 3-Bromo-2-methoxyaniline scaffold hold significant promise in several therapeutic areas.
Anticancer Activity: Targeting Kinases
Substituted anilines are a well-established pharmacophore in the design of kinase inhibitors, a critical class of anticancer drugs.[1] These inhibitors often function by competing with ATP for binding to the kinase active site.[1] The aniline nitrogen and its substituents can form crucial hydrogen bonds and van der Waals interactions within this pocket.[1] While direct synthesis of kinase inhibitors from 3-Bromo-2-methoxyaniline is not yet widely documented, the structural motifs of many existing inhibitors suggest its potential. For instance, a closely related compound, 4-Chloro-2-fluoro-3-methoxyaniline, is a key building block for the multi-kinase inhibitor Foretinib, which targets MET and VEGFR2.
The 3-bromo-2-methoxy substitution pattern could be strategically employed to explore the chemical space around the ATP-binding site of various kinases implicated in cancer.
Antimicrobial and Antifungal Activity
Aniline derivatives have long been investigated for their antimicrobial properties. The incorporation of a bromine atom into the aniline ring has been shown to enhance antibacterial activity.[6] A particularly promising application of 3-Bromo-2-methoxyaniline is in the synthesis of substituted quinazolines and quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antifungal effects.[7] For example, various 6-bromo-quinazolinone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[6][8]
The synthesis of such compounds often begins with a substituted anthranilic acid, which can be prepared from the corresponding aniline. The 3-Bromo-2-methoxyaniline core could therefore be a valuable precursor for a new generation of antimicrobial quinazolinones.
Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases. Substituted anilines have been explored as scaffolds for the development of anti-inflammatory agents. For instance, 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have been shown to inhibit COX-2 activity, a key enzyme in the inflammatory cascade.[9] The mechanism often involves the modulation of key signaling pathways like NF-κB.[9] Given that 3-Bromo-2-methoxyaniline can serve as a precursor to bromo-substituted quinazolinones, it represents a logical starting point for the discovery of novel anti-inflammatory compounds.
Synthetic Pathways and Methodologies
The synthetic utility of 3-Bromo-2-methoxyaniline lies in its reactive amine group, which provides a gateway to a wide array of more complex molecules. A key transformation is the synthesis of quinazolines and quinazolinones.
Synthesis of Substituted Quinazolines
A general and effective method for the synthesis of quinazolines involves the condensation of an o-aminoaryl ketone or aldehyde with an amine. While this would require further modification of the 3-Bromo-2-methoxyaniline starting material, other routes are more direct. For example, a copper-catalyzed cascade reaction between a (2-bromophenyl)methylamine and an amidine hydrochloride can yield quinazolines.[10] This highlights the utility of the bromo substituent as a synthetic handle.
Diagram: General Synthetic Approach to Quinazolines
Caption: Synthetic workflow from 3-Bromo-2-methoxyaniline to a substituted quinazoline core.
Experimental Protocol: Synthesis of 6-Bromo-Substituted Quinazolin-4(3H)-ones
This protocol is adapted from methodologies for synthesizing similar quinazolinone structures and can be applied to derivatives of 3-Bromo-2-methoxyaniline after its conversion to the corresponding anthranilic acid.[8][11]
Step 1: Synthesis of 5-Bromo-6-methoxyanthranilic acid. (This would be a prerequisite step starting from 3-Bromo-2-methoxyaniline, likely involving protection of the amine, ortho-lithiation and carboxylation, followed by deprotection).
Step 2: Acetylation. Reflux the 5-Bromo-6-methoxyanthranilic acid with acetic anhydride to yield the corresponding 6-bromo-7-methoxy-2-methyl-3,1-benzoxazin-4-one.
Step 3: Condensation. React the benzoxazinone intermediate with a substituted aniline in a suitable solvent (e.g., glacial acetic acid) under reflux for several hours.
Step 4: Isolation and Purification. Cool the reaction mixture and pour it onto ice to precipitate the product. The crude product can be washed with water and recrystallized from a suitable solvent like ethanol to afford the purified 6-bromo-7-methoxy-2-methyl-3-(substituted phenyl)-quinazolin-4(3H)-one.
To validate the therapeutic potential of novel compounds derived from 3-Bromo-2-methoxyaniline, a series of robust in vitro assays are essential.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This standardized method is a reliable way to assess the antimicrobial activity of new compounds.[1][6][7][12][13]
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth and adjust its turbidity to match a 0.5 McFarland standard.
Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.
Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound. Place the disks onto the inoculated agar surface.
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for 18-24 hours.
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone correlates with the susceptibility of the microorganism to the compound.
Diagram: Kirby-Bauer Disk Diffusion Assay Workflow
An In-depth Technical Guide to 3-Bromo-2-Methoxyaniline: Free Base vs. Hydrochloride Salt
For researchers, scientists, and professionals in drug development, the choice between using a chemical compound as a free base or as a salt is a critical decision that impacts everything from reaction efficiency to the...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the choice between using a chemical compound as a free base or as a salt is a critical decision that impacts everything from reaction efficiency to the ultimate bioavailability of a pharmaceutical product. This guide provides an in-depth technical analysis of 3-Bromo-2-methoxyaniline in its free base form versus its hydrochloride salt, offering field-proven insights into their respective properties and applications.
Foundational Chemistry: The Amine and its Salt
At its core, 3-Bromo-2-methoxyaniline is an aromatic amine. The nitrogen atom of the amino group (—NH₂) possesses a lone pair of electrons, making it a weak base capable of accepting a proton (H⁺)[1][2][3][4]. This fundamental basicity is the cornerstone of the difference between the free base and its hydrochloride salt.
The Free Base (3-Bromo-2-methoxyaniline): This is the neutral form of the molecule, C₇H₈BrNO. The amino group is unprotonated, and its lone pair of electrons is available to participate in chemical reactions.
The Hydrochloride Salt (3-Bromo-2-methoxyaniline HCl): When the free base reacts with hydrochloric acid (HCl), the amino group accepts a proton, forming an anilinium salt (C⇂H₉BrNO⁺Cl⁻). This process is a simple acid-base reaction[1][5]. The resulting salt has markedly different physical and chemical properties compared to the parent free base.
Physicochemical Properties: A Comparative Analysis
The decision to use the free base or the hydrochloride salt is almost always dictated by their differing physicochemical properties. These differences are crucial for handling, storage, reaction setup, and, in a pharmaceutical context, formulation.
Ionic bonding in the salt form creates a more ordered crystal lattice, leading to a solid state at room temperature. The free base has weaker intermolecular forces.
Melting Point
~65°C (Note: some sources list as liquid at RT)
Generally higher than the free base (e.g., Aniline HCl melts at 198°C)[9]
The strong ionic forces in the salt require more energy to overcome than the intermolecular forces of the free base.
Solubility
Soluble in organic solvents (e.g., ethanol, ether); poorly soluble in water.
Generally soluble in water and polar protic solvents; less soluble in nonpolar organic solvents[8][10].
The ionic nature of the salt allows it to readily solvate in polar solvents like water. The non-polar aromatic ring of the free base favors dissolution in organic solvents.
Stability & Handling
Prone to air oxidation, leading to discoloration (darkening to red/brown)[4]. May be air and light sensitive.
More stable to air oxidation. Less volatile and often less odorous. Can be hygroscopic (absorbs moisture from the air)[1].
The nitrogen lone pair in the free base is susceptible to oxidation. In the salt form, this lone pair is protonated and unavailable for oxidation, increasing stability.
Basicity (pKa)
Weakly basic (predicted pKa of conjugate acid ~3.46)
Acidic in solution. The anilinium ion is a weak acid[11].
The free base has an available lone pair to accept a proton. The hydrochloride salt, when dissolved, releases the anilinium ion which can donate a proton.
Practical Implications in Research and Development
Understanding the "why" behind choosing one form over the other is essential for experimental success.
In Chemical Synthesis
The choice is dictated by the reaction mechanism.
When to Use the Free Base: The free base is required for reactions where the amino group acts as a nucleophile . The available lone pair on the nitrogen is essential for attacking electrophilic centers. Examples include:
Acylation/Amide Bond Formation: Reaction with acyl chlorides or anhydrides to form amides.
N-Alkylation: Reaction with alkyl halides.
Buchwald-Hartwig Amination: Coupling with aryl halides/triflates.
Diazotization: Reaction with nitrous acid to form a diazonium salt, a versatile intermediate for further transformations[2].
When to Use the Hydrochloride Salt:
As a Starting Material: The salt is often more stable, easier to weigh accurately, and less prone to degradation during storage. It can be easily converted to the free base in situ just before the reaction by adding a non-nucleophilic base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃).
To Improve Solubility: For reactions in aqueous or highly polar media, the salt's enhanced solubility can be a significant advantage[8].
Protecting Group Strategy: In some multi-step syntheses, the amine might be intentionally kept as a salt to prevent it from participating in an unwanted side reaction.
In Drug Development and Formulation
In pharmaceuticals, converting a free base (often the Active Pharmaceutical Ingredient, or API) into a salt form is a common and critical strategy.
Enhanced Solubility & Bioavailability: Most drugs are administered orally and need to dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. Many amine-containing APIs are poorly water-soluble in their free base form. Converting them to a hydrochloride salt dramatically increases aqueous solubility, which can directly lead to improved absorption and better bioavailability[1].
Improved Stability and Shelf-Life: The increased stability of the salt form translates to a longer shelf-life for the final drug product, protecting it from oxidative degradation[1].
Purification and Handling: The crystalline nature of salts facilitates purification through recrystallization, leading to a higher purity API. As solids, they are also easier to handle, weigh, and process in manufacturing compared to potentially oily or low-melting-point free bases[8].
Key Experimental Protocols
The interconversion between the free base and its hydrochloride salt is a routine and essential laboratory procedure.
Protocol 1: Conversion of Free Base to Hydrochloride Salt
This protocol leverages the basicity of the amine to precipitate the salt upon acidification.
Objective: To convert 3-Bromo-2-methoxyaniline free base into its stable, solid hydrochloride salt.
Methodology:
Dissolution: Dissolve the 3-Bromo-2-methoxyaniline free base (1.0 equivalent) in a suitable anhydrous organic solvent. Anhydrous diethyl ether or isopropanol are common choices. The volume should be sufficient to fully dissolve the starting material.
Acidification: While stirring the solution, slowly add a solution of hydrochloric acid (1.0 to 1.1 equivalents). This can be HCl dissolved in ether, isopropanol, or as gaseous HCl bubbled through the solution.
Precipitation: The hydrochloride salt, being insoluble in many nonpolar organic solvents, will precipitate out of the solution as a solid. The reaction is often exothermic.
Isolation: Collect the precipitated solid by vacuum filtration.
Washing: Wash the solid on the filter with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.
Drying: Dry the resulting solid under vacuum to remove residual solvent. It is crucial to ensure the salt is completely dry, as residual acid can be detrimental to subsequent reactions[12].
Protocol 2: Liberation of the Free Base from the Hydrochloride Salt
This protocol uses a base to neutralize the salt and regenerate the free amine.
Objective: To regenerate the nucleophilic 3-Bromo-2-methoxyaniline free base from its hydrochloride salt for use in a chemical reaction.
Methodology:
Dissolution/Suspension: Dissolve or suspend the 3-Bromo-2-methoxyaniline hydrochloride salt in water or a biphasic mixture of water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
Basification: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), while stirring[12][13]. Monitor the pH with litmus paper or a pH meter to ensure the solution becomes basic (pH > 8). This deprotonates the anilinium ion, liberating the free base.
Extraction: If a biphasic system was used, separate the layers in a separatory funnel. If the salt was dissolved in water, add an immiscible organic solvent to extract the free base from the aqueous layer. Perform the extraction 2-3 times to ensure complete recovery[10].
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts.
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentration: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 3-Bromo-2-methoxyaniline free base.
Workflow Visualization
The relationship and conversion between these two forms can be visualized as a simple, reversible cycle.
Caption: Reversible conversion between the free base and hydrochloride salt.
Conclusion
The distinction between 3-Bromo-2-methoxyaniline free base and its hydrochloride salt is a clear illustration of how a simple chemical modification—salt formation—can profoundly alter a compound's properties and utility. The free base is the reactive, nucleophilic form essential for many synthetic transformations, while the hydrochloride salt offers superior stability, handling, and aqueous solubility, making it advantageous for storage, purification, and pharmaceutical formulation. A thorough understanding of these differences allows the discerning scientist to make strategic choices, optimizing experimental design from the benchtop to industrial application.
References
Aniline from Aniline Hydrochloride. (2015). Sciencemadness.org. [Link]
Procedure for the preparation of aniline hydrochloride. (2020). ResearchGate. [Link]
Storage and handling requirements for halogenated aniline salts
An In-depth Technical Guide to the Storage and Handling of Halogenated Aniline Salts Introduction Halogenated anilines are a critical class of aromatic amines that serve as pivotal building blocks in the synthesis of a v...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Storage and Handling of Halogenated Aniline Salts
Introduction
Halogenated anilines are a critical class of aromatic amines that serve as pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the unique electronic and steric properties imparted by halogen substituents on the aniline ring, which allow for precise control over reactivity and molecular architecture. In research and development settings, these compounds are frequently handled as salts, most commonly hydrochlorides or sulfates, to enhance their stability and ease of handling compared to the free bases, which are often volatile, light-sensitive, and prone to oxidation.[3][4]
However, the very properties that make halogenated anilines valuable also contribute to their significant health and environmental hazards. These compounds are generally toxic, with many being classified as suspected carcinogens and mutagens.[5][6] Their ability to be readily absorbed through the skin poses a substantial occupational risk.[7] Therefore, a comprehensive understanding of their properties and strict adherence to proper storage and handling protocols are not merely best practices but essential prerequisites for ensuring the safety of laboratory personnel and the integrity of research outcomes.
This guide provides an in-depth technical overview of the storage and handling requirements for halogenated aniline salts. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to foster a culture of safety and precision in the laboratory.
Chapter 1: Physicochemical Properties of Halogenated Aniline Salts
A thorough understanding of the physicochemical properties of halogenated aniline salts is fundamental to their safe handling and storage. These properties are a composite of the aniline core, the nature and position of the halogen substituent(s), and the counter-ion of the salt.
The Influence of Halogenation
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aniline ring profoundly alters its chemical and physical properties.
Basicity: Halogens are electron-withdrawing groups, which decrease the electron density on the nitrogen atom of the amino group. This reduces the basicity of the aniline.[8] Consequently, halogenated anilines are weaker bases than aniline itself. This property is often exploited in purification, as the less basic halogenated aniline can be separated from the more basic starting aniline by an acidic wash, which selectively protonates and solubilizes the aniline in the aqueous phase.[9]
Lipophilicity: The addition of halogens generally increases the lipophilicity (and reduces the water solubility) of the molecule. The water solubility of monochlorinated anilines, for instance, is in the range of 0.02 to 0.04 mol/L.[10] This increased lipophilicity can enhance the rate of dermal absorption, a primary route of toxic exposure.
Reactivity: The electron-withdrawing nature of halogens deactivates the aromatic ring towards further electrophilic substitution.[6] However, the amino group is a strong activating group, making the ring overall still susceptible to reactions like further halogenation.[10][11]
The Role of Salt Formation
Converting halogenated anilines into their salt form offers several advantages for storage and handling.
Stability: Aniline salts are generally more stable and less prone to aerial oxidation and discoloration than the free base.[3] Aniline free base is known to darken upon exposure to air and light, a process that is mitigated by salt formation.[12] Anilinium ions are more stable than aniline due to resonance.[8][13]
Physical Form: Many halogenated anilines are liquids or low-melting solids at room temperature, which can be challenging to handle. Their salt forms are typically crystalline solids with higher melting points, making them easier to weigh and transfer.[14][15]
Solubility: The salt form dramatically increases water solubility. For example, the solubility of aniline in water is about 3.6 g/100 mL, whereas anilinium chloride is highly soluble.[15][16] This property is also pH-dependent; in acidic conditions, the anilinium ion is formed, increasing aqueous solubility.[16] The solubility in organic solvents, however, is generally lower for the salts compared to the free bases.[7]
The choice of the counter-ion (e.g., chloride, sulfate, phosphate) can also influence properties. While specific comparative data is sparse, hydrochlorides are known to sometimes be hygroscopic.[3] Anilinium sulfate and selenate salts have also been synthesized and characterized.[3]
Stability and Degradation
Thermal Stability: Halogenated aniline salts will decompose at elevated temperatures. The decomposition often proceeds via the loss of the hydrogen halide, followed by the degradation of the resulting free aniline.[17][18] It is crucial to consult the Safety Data Sheet (SDS) for specific decomposition temperatures and to avoid exposing these compounds to excessive heat.[18]
Photostability: Aromatic amines, including halogenated anilines, can be sensitive to light, leading to degradation and the formation of colored impurities.[12] It is recommended to store them in amber or opaque containers to protect them from light.[12] Formal photostability testing, following guidelines such as ICH Q1B, should be conducted for drug substances and products containing these moieties.[19][20]
Oxidative Degradation: The amino group is susceptible to oxidation, which is a primary cause of discoloration (often to brown or black tars).[9] Storing as a salt and under an inert atmosphere can significantly reduce oxidative degradation.[12]
Chapter 2: Hazard Identification and Risk Assessment
Halogenated aniline salts are hazardous compounds that demand a thorough risk assessment before any handling. The primary hazards are associated with the aniline moiety, with toxicity often increasing with halogenation.
Toxicity Profile
Routes of Exposure: The main routes of occupational exposure are inhalation of dust and dermal absorption.[7] Due to their lipophilicity, many halogenated anilines are readily absorbed through the skin, which can lead to systemic toxicity.[7] Ingestion is also a potential route of exposure.
Acute Effects: A primary acute effect of aniline and its derivatives is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This leads to symptoms such as cyanosis (bluish skin), headache, dizziness, fatigue, and in severe cases, respiratory distress, collapse, and death.[5]
Chronic Effects: Prolonged or repeated exposure can lead to damage to the liver, kidneys, and spleen.[5]
Carcinogenicity and Mutagenicity: Many aniline derivatives are suspected of causing genetic defects and cancer.[5][6] For example, 4-chloroaniline is considered a potential human carcinogen as it has been shown to cause cancer of the spleen in animals.[5] Due to these risks, exposure should be minimized to the lowest feasible level.
Occupational Exposure Limits (OELs)
OELs are established by various regulatory bodies to protect workers from the adverse effects of chemical exposure. It is crucial to consult the specific SDS and local regulations for the OELs of the particular halogenated aniline salt being used.
Compound
Agency/Country
TWA (Time-Weighted Average)
STEL (Short-Term Exposure Limit)
Notations
Aniline
OSHA (USA)
5 ppm (19 mg/m³)
-
Skin
Aniline
NIOSH (USA)
Ca (Carcinogen)
-
Skin
Aniline
ACGIH (USA)
2 ppm (7.6 mg/m³)
-
Skin, A3 (Confirmed Animal Carcinogen)
p-Chloroaniline
Various
0.05 - 0.5 mg/m³
-
Skin
4-Fluoroaniline
-
Not listed
Not listed
-
2-Bromoaniline
-
Not listed
Not listed
-
p-Bromoaniline
-
Not listed
Not listed
-
Note: "Ca" indicates that NIOSH considers the substance to be a potential occupational carcinogen. "Skin" notation indicates the potential for significant contribution to the overall exposure by the cutaneous route. The absence of a listed OEL does not imply a lack of hazard.[5][12][18][21][22][23][24]
Environmental Hazards
Halogenated anilines are generally toxic to aquatic life and should be prevented from entering waterways.[21] Their persistence in the environment can vary, with some compounds being subject to microbial degradation and photolysis.[21]
Chapter 3: Safe Storage Protocols
Proper storage is the first line of defense against accidents, degradation, and exposure.
General Storage Conditions
Temperature and Humidity: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[25] Recommended storage temperatures are often between 15-25°C.[26]
Atmosphere: For long-term stability and to prevent oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for sensitive compounds.[12]
Light Protection: Always store in tightly sealed, light-resistant (amber or opaque) containers.[12]
Labeling: All containers must be clearly labeled with the chemical identity, hazard pictograms, and any other information required by local regulations.
Chemical Incompatibility
Halogenated aniline salts must be stored separately from incompatible materials to prevent dangerous reactions.
This table is not exhaustive. Always consult the specific SDS for a complete list of incompatibilities.[18][27]
Segregation and Designated Storage Areas
Store halogenated aniline salts in a designated, secure area, away from general laboratory traffic.
Use secondary containment (e.g., a tray or bin) to contain any potential spills.
Ensure that the storage area is equipped with appropriate fire suppression systems.
Chapter 4: Handling Procedures and Personal Protective Equipment (PPE)
Given their toxicity, handling of halogenated aniline salts requires stringent controls to minimize exposure.
Engineering Controls
Primary Containment: All handling of powdered halogenated aniline salts should be performed within a certified chemical fume hood, a glove box, or a ventilated balance enclosure to prevent the inhalation of airborne particles.[21][28]
Ventilation: Ensure adequate general ventilation in the laboratory to dilute any fugitive emissions.
Standard Operating Procedure for Weighing and Handling Powdered Salts
Preparation:
Designate a specific work area within a fume hood or other ventilated enclosure.
Cover the work surface with absorbent, disposable bench paper.
Assemble all necessary equipment (spatulas, weigh paper/boats, containers, waste bags) before starting. Use disposable items where possible.[21]
PPE:
Don all required PPE as determined by your risk assessment (see section 4.3).
Weighing:
Tare a sealed container on the analytical balance.
Transfer the tared container to the fume hood.
Carefully transfer the approximate amount of the powdered salt into the container. Minimize the creation of dust.
Seal the container.
Return the sealed container to the balance for an accurate weight reading.
Return to the fume hood for any further manipulations (e.g., dissolution).[28]
Clean-up:
Wipe down all surfaces and equipment with a cloth dampened with a suitable solvent (one in which the salt is soluble). Never dry-sweep, as this will generate dust.[21]
Place all disposable items and contaminated cleaning materials into a labeled hazardous waste bag.
Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste.
Wash hands thoroughly with soap and water.
Personal Protective Equipment (PPE) Selection
The selection of PPE is critical and must be based on a thorough risk assessment of the specific task.
Respiratory Protection: For weighing and handling powders, a respirator is often required. A NIOSH-approved respirator with P100 (or N100) particulate filters is recommended. For higher-risk operations, a full-face respirator or a powered air-purifying respirator (PAPR) may be necessary.[29]
Hand Protection: Due to the high risk of dermal absorption, chemical-resistant gloves are mandatory. Nitrile gloves may offer limited protection for incidental contact, but for extended handling, more robust materials such as butyl rubber or Viton® are recommended. Double-gloving is a best practice to provide an extra layer of protection and allow for the safe removal of the outer glove if it becomes contaminated.[30]
Eye and Face Protection: Chemical splash goggles are required at all times. When there is a risk of splashes or flying particles, a face shield should be worn in addition to goggles.[30]
Protective Clothing: A buttoned lab coat, long pants, and closed-toe shoes are minimum requirements. For larger quantities or higher-risk procedures, a chemically resistant apron or suit may be necessary.[18]
Caption: PPE selection decision tree for handling halogenated aniline salts.
Chapter 5: Spill Management and Emergency Procedures
Prompt and correct response to spills and exposures is critical to mitigating harm.
Spill Response Protocol
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
Secure the Area: Restrict access to the spill area.
Assess the Spill: Determine the size and nature of the spill. For large spills or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
Containment (for liquids): Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.
Neutralization/Absorption (for solids): Carefully cover the spilled solid with an absorbent material to prevent it from becoming airborne. Moisten slightly with water if appropriate, but avoid creating a slurry that could splash.
Clean-up: Carefully scoop the absorbed/covered material into a labeled hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Report: Report the incident to your supervisor and EHS department.
Caption: Workflow for responding to a halogenated aniline salt spill.
First Aid for Exposures
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[31]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[30]
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[31]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[31]
Chapter 6: Waste Disposal
All waste containing halogenated aniline salts must be treated as hazardous waste.
Waste Characterization and Segregation
Solid Waste: Contaminated PPE, weigh paper, absorbent materials, and excess solid chemical should be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Solutions containing halogenated aniline salts and contaminated solvents should be collected in a separate, labeled hazardous waste container.
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedures
Never dispose of halogenated aniline salts or their waste down the drain or in the regular trash.
Follow all local, state, and federal regulations for hazardous waste disposal.
Contact your institution's EHS department for specific procedures and to arrange for waste pickup.
References
para-CHLOROANILINE - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants. (2004). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. NCBI. [Link]
4-CHLOROANILINE HAZARD SUMMARY. (2005). New Jersey Department of Health. [Link]
Kralles, Z. T., et al. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
Seo, S., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. [Link]
Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley EHS. [Link]
P-CHLOROANILINE. (2021). Occupational Safety and Health Administration (OSHA). [Link]
Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol – water mixtures. (2013). IOSR Journal of Applied Chemistry. [Link]
Safety Data Sheet: 3-Chloroaniline. (2025). Carl ROTH. [Link]
Material Safety Data Sheet - p-Bromoaniline. (2004). Cole-Parmer. [Link]
Material Safety Data Sheet - 2-Bromoaniline, 98%. (2003). Cole-Parmer. [Link]
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Annals of Advanced Medical and Scientific Research. [Link]
Reactivity profile of the amino group in 3-Bromo-2-Methoxyaniline HCl
An In-depth Technical Guide to the Reactivity Profile of the Amino Group in 3-Bromo-2-Methoxyaniline HCl For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Reactivity Profile of the Amino Group in 3-Bromo-2-Methoxyaniline HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of the amino group in 3-Bromo-2-methoxyaniline hydrochloride. This versatile chemical intermediate is a valuable building block in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] Understanding the nuanced reactivity of its primary amino function is critical for optimizing synthetic routes and achieving desired molecular architectures. This document delineates the electronic and steric influences of the aromatic substituents, details key reaction classes including N-acylation, N-alkylation, diazotization, and imine formation, and provides validated, step-by-step experimental protocols.
Introduction: The Strategic Importance of 3-Bromo-2-Methoxyaniline
3-Bromo-2-methoxyaniline is a substituted aniline derivative whose synthetic utility is derived from the unique interplay of its three functional groups: a nucleophilic amino group, a methoxy substituent, and a bromine atom. The hydrochloride salt form enhances stability and modulates solubility, but requires careful consideration during reaction design. The core of its chemical personality lies in the reactivity of the amino group, which is electronically influenced by the ortho-methoxy and meta-bromo substituents. This guide will explore this reactivity, providing the foundational knowledge required for its effective deployment in complex synthetic campaigns.
Molecular Structure and Electronic Landscape
The reactivity of the amino group in 3-Bromo-2-methoxyaniline is not considered in isolation. It is a direct consequence of the electronic effects exerted by the methoxy and bromo groups on the aromatic ring.
Amino Group (-NH₂): As a primary aromatic amine, this group possesses a lone pair of electrons on the nitrogen atom. This lone pair is delocalized into the benzene ring's π-system, a phenomenon known as the resonance or mesomeric effect (+M). This effect significantly increases the electron density at the ortho and para positions, making the ring highly activated towards electrophilic aromatic substitution and dictating the regioselectivity of such reactions.[3][4]
Methoxy Group (-OCH₃): Located ortho to the amine, the methoxy group is also a strong activating group due to its own +M effect, which outweighs its electron-withdrawing inductive effect (-I). Its proximity introduces a significant steric hindrance factor for reactions at the amino group and the adjacent C6 position.
Bromo Group (-Br): Halogens like bromine exhibit a dual electronic nature. They are deactivating due to a potent electron-withdrawing inductive effect (-I) but are ortho-, para-directing because of a weaker electron-donating resonance effect (+M).[5]
The net result is a highly complex electronic environment. The amino group's nucleophilicity is slightly diminished by the inductive pull of the adjacent methoxy and bromo groups, yet the overall ring system is electron-rich. Critically, in the hydrochloride salt form (Ar-NH₃⁺Cl⁻), the lone pair of the nitrogen is protonated. This converts the amino group into a powerful deactivating, meta-directing ammonium group, shutting down its nucleophilic character and deactivating the ring to electrophilic attack. Therefore, liberation of the free amine with a base is a mandatory first step for nearly all reactions involving the amino group.
Caption: Electronic effects of substituents on the aniline ring.
Physicochemical Properties
A clear understanding of the physical properties of 3-Bromo-2-methoxyaniline is essential for experimental design, particularly for solvent selection and purification strategies.
The following sections provide detailed protocols for key transformations involving the amino group of 3-Bromo-2-methoxyaniline.
A. Basicity and Liberation of the Free Amine
The hydrochloride salt is stable but unreactive. The primary amino group must be deprotonated to restore its nucleophilicity. This is typically achieved in situ just before the subsequent reaction.
Protocol: In Situ Liberation of Free 3-Bromo-2-methoxyaniline
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-2-methoxyaniline HCl (1.0 eq).
Solvent Addition: Add a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate) under an inert atmosphere (N₂ or Ar).
Base Addition: Cool the suspension in an ice bath (0 °C). Add a suitable base (e.g., triethylamine (1.1 eq), diisopropylethylamine (1.1 eq), or an aqueous solution of NaHCO₃ or K₂CO₃).
Stirring: Stir the mixture at 0 °C for 15-30 minutes. The disappearance of the solid salt and the formation of a clear solution (in the case of organic solvents) or a biphasic mixture indicates the formation of the free amine.
Proceed: The resulting solution/mixture containing the free amine is now ready for use in the subsequent reaction step. If an aqueous base was used, the organic layer must be separated and dried (e.g., over Na₂SO₄) before proceeding.
Causality: The choice of base is critical. Organic amines like triethylamine are often preferred as they and their resulting hydrochloride salts are soluble in organic solvents, simplifying workup. Inorganic bases necessitate a two-phase system and subsequent separation.
B. N-Acylation: Protection and Reactivity Modulation
Acylation converts the highly activating -NH₂ group into a moderately activating N-acetyl group (-NHCOCH₃). This is a crucial strategy for two primary reasons:
Protection: It prevents unwanted side reactions at the amino group.
Reactivity Attenuation: It reduces the activating strength of the group, which can prevent over-substitution (e.g., poly-bromination) in subsequent electrophilic aromatic substitution reactions.[8]
Caption: Workflow for the N-Acylation of 3-Bromo-2-methoxyaniline.
Protocol: Acetylation of 3-Bromo-2-methoxyaniline
Setup: Generate the free amine from 3-Bromo-2-methoxyaniline HCl (1.0 eq) in DCM as described in the previous protocol, using triethylamine as the base.
Reagent Addition: Cool the resulting solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.05 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-bromo-2-methoxyphenyl)acetamide.
Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
C. Diazotization and Azo Coupling
The conversion of the primary amino group to a diazonium salt is one of the most powerful transformations in aromatic chemistry. The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles (Sandmeyer reaction) or used as an electrophile in azo coupling reactions to form vibrantly colored azo compounds.[9]
Protocol: Diazotization and Coupling with 2-Naphthol
Diazonium Salt Formation:
In a flask, suspend 3-Bromo-2-methoxyaniline (1.0 eq) in a mixture of 48% aqueous HBr (3.0 eq) and water.
Cool the mixture to 0-5 °C in an ice-salt bath. A fine slurry of the anilinium salt should form.
Dissolve sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water.
Add the NaNO₂ solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature. The formation of a clear solution indicates the generation of the diazonium salt.
Azo Coupling:
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of NaOH (e.g., 10% w/v) and cool to 5 °C.
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
A brightly colored precipitate (the azo dye) should form immediately.
Continue stirring in the ice bath for another 30-60 minutes to ensure complete reaction.
Isolation:
Collect the solid product by vacuum filtration.
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
Dry the product in a vacuum oven at a low temperature (e.g., 50-60 °C).
Causality: The use of HBr serves both as the acid to form nitrous acid (from NaNO₂) and to protonate the aniline. Maintaining a temperature below 5 °C is paramount; at higher temperatures, the diazonium salt will decompose, liberating N₂ gas and forming a phenol.[10] The coupling reaction is performed under basic conditions to deprotonate the 2-naphthol, forming the more nucleophilic naphthoxide ion, which readily attacks the electrophilic diazonium salt.
Caption: The two-stage process of diazotization and azo coupling.
Summary and Outlook
The amino group of 3-Bromo-2-methoxyaniline HCl is a highly versatile functional handle whose reactivity is a product of competing electronic and steric effects. While the hydrochloride form ensures stability, its conversion to the free base is a prerequisite for leveraging its nucleophilic character. Standard transformations such as N-acylation, N-alkylation, imination, and diazotization proceed readily under controlled conditions. The strategic use of protecting groups, like acetylation, is essential for managing the high activation of the aniline ring in more complex syntheses. A thorough understanding of this reactivity profile empowers chemists to utilize 3-Bromo-2-methoxyaniline as a strategic building block for a diverse range of molecular targets in the pharmaceutical and materials science sectors.[1]
References
3-bromo-2-methoxyaniline CAS 116557-46-1. Chemical Characteristics.
What is 3-Bromo-2-methylaniline and how is it synthesized? - FAQ - Guidechem. Guidechem.
The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate.
A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction - Indian Academy of Sciences. Indian Academy of Sciences.
Advanced Synthesis of Heterocyclic Scaffolds Using 3-Bromo-2-Methoxyaniline Hydrochloride
Introduction & Chemical Rationale In modern pharmaceutical development, functionalized anilines serve as critical linchpins for the construction of complex heterocyclic active pharmaceutical ingredients (APIs). 3-Bromo-2...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Rationale
In modern pharmaceutical development, functionalized anilines serve as critical linchpins for the construction of complex heterocyclic active pharmaceutical ingredients (APIs). 3-Bromo-2-methoxyaniline hydrochloride (CAS: 1437383-39-5) is a highly versatile, tri-functional building block that has become indispensable in the synthesis of several blockbuster drugs and novel therapeutics[1][2][3].
The utility of this molecule stems from the synergistic reactivity of its three substituents:
The Hydrochloride Amine (-NH₂·HCl): Utilizing the hydrochloride salt rather than the free base provides superior oxidative stability, extended shelf-life, and excellent crystallinity for precise stoichiometric weighing. In situ free-basing allows the amine to be utilized for direct amidation, Buchwald-Hartwig cross-coupling, or diazotization[3].
The Ortho-Methoxy Group (-OCH₃): This electron-donating group increases the electron density of the aromatic ring, influencing the oxidative addition rate of the adjacent bromine atom during palladium catalysis. However, its steric bulk necessitates the use of specifically tuned ligands (e.g., dppf or XPhos) to prevent catalyst stalling.
The Meta-Bromine Atom (-Br): Acting as a highly reactive electrophilic handle, the bromine atom enables divergent carbon-carbon and carbon-heteroatom bond formations via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[2].
By strategically manipulating these three functional groups, chemists can access diverse structural motifs, including the triazole core of the TYK2 inhibitor Deucravacitinib [1], the pyrazolone-hydrazone system of the TPO receptor agonist Eltrombopag [3], and the carbocyclic/heterocyclic domains of experimental MenG inhibitors for Mycobacterium tuberculosis[2].
Mechanistic Pathways of Divergent Synthesis
The following diagram illustrates the primary synthetic trajectories originating from 3-Bromo-2-methoxyaniline hydrochloride, demonstrating how specific catalytic and reagent choices dictate the final heterocyclic architecture.
Fig 1: Divergent synthetic pathways of 3-Bromo-2-methoxyaniline HCl to key drug intermediates.
Quantitative Data & Application Matrix
To facilitate process design, the table below summarizes the optimized reaction conditions, expected yields, and target applications for the primary transformations of 3-Bromo-2-methoxyaniline.
The following protocols are designed as self-validating systems. They include specific causality for reagent selection and In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.
Protocol A: Synthesis of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (Deucravacitinib Intermediate)
This two-step sequence involves converting the aryl bromide to a boronate ester, followed by a Suzuki cross-coupling with a bromotriazole[1].
Step 1: Miyaura Borylation
Causality Note: Potassium acetate (KOAc) is used as the base instead of K₂CO₃. A weaker base is strictly required here to prevent the newly formed boronate ester from undergoing an unwanted Suzuki coupling with the unreacted starting material.
Charge a dry Schlenk flask with 3-Bromo-2-methoxyaniline hydrochloride (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and KOAc (3.0 eq).
Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M.
Degas the suspension by bubbling argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the palladium catalyst and the formation of phenol byproducts.
Add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand is chosen to force the palladium center into a cis-geometry, accelerating reductive elimination despite the steric hindrance of the ortho-methoxy group.
Heat the mixture to 90 °C for 12 hours.
Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material mass (m/z ~202 for free base) is fully consumed, and the pinacol boronate mass (m/z 250) appears.
Step 2: Suzuki-Miyaura Coupling
To the crude borylation mixture, add 3-bromo-1-methyl-1H-1,2,4-triazole (1.1 eq) and an aqueous solution of K₂CO₃ (2.0 eq). The stronger base (K₂CO₃) and water are now required to activate the boronate ester by forming a reactive hydroxyboronate intermediate.
Heat at 90 °C for an additional 8 hours.
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
Purify via silica gel chromatography to yield the target triazole intermediate.
Protocol B: Diazotization and Japp-Klingemann Condensation (Eltrombopag Intermediate)
This protocol transforms the aniline into a hydrazone via a diazonium intermediate, a critical step in assembling the pyrazolone core of Eltrombopag[3].
Suspend 3-Bromo-2-methoxyaniline hydrochloride (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
Cool the suspension to 0–5 °C using an ice-salt bath. Causality: Maintaining this temperature is critical. Above 5 °C, the diazonium salt will rapidly hydrolyze into 3-bromo-2-methoxyphenol, destroying the yield.
Slowly add a pre-chilled aqueous solution of NaNO₂ (1.05 eq) dropwise over 30 minutes. Stir for an additional 30 minutes.
Self-Validation (IPC): Test the solution with potassium iodide-starch paper. An immediate blue-black color confirms the presence of the active diazonium species.
In a separate flask, dissolve ethyl acetoacetate (1.1 eq) in ethanol and add sodium acetate (NaOAc) to adjust the pH to ~5.5. Cool to 0 °C.
Transfer the cold diazonium solution dropwise into the ethyl acetoacetate solution.
Self-Validation (IPC): A dramatic color change to bright yellow/orange will occur immediately, accompanied by the precipitation of the hydrazone product.
Stir at room temperature for 2 hours, filter the precipitate, wash with cold water, and dry under a vacuum to afford ethyl 2-[(3-bromo-2-methoxyphenyl)hydrazono]-3-oxobutanoate.
Analytical Validation & Troubleshooting
To ensure the structural integrity of the synthesized compounds, rigorous analytical validation is required:
NMR Spectroscopy: In Protocol B, the successful formation of the hydrazone is confirmed by ¹H NMR. The characteristic hydrazone N-H proton will appear highly deshielded, typically as a sharp singlet between 13.5 and 14.5 ppm due to intramolecular hydrogen bonding with the adjacent carbonyl[3].
Dehalogenation Troubleshooting: During palladium-catalyzed steps (Protocol A), protodehalogenation (replacement of -Br with -H) is a common side reaction. If the des-bromo impurity (2-methoxyaniline) exceeds 5% via HPLC, ensure that the solvents are rigorously dried and degassed, as trace moisture and oxygen in the presence of basic ligands promote this reductive side pathway.
References
CN117247360A - A kind of preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)
Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
WO2013072921A2 - Process for preparation of substituted 3'-hydrazino-biphenyl-3-carboxylic acid compounds
Source: Google Patents
URL
Application Notes and Protocol for Buchwald-Hartwig Amination with 3-Bromo-2-methoxyaniline HCl
Introduction: Navigating the Challenges of Electron-Rich and Sterically Hindered Substrates in C-N Cross-Coupling The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of Electron-Rich and Sterically Hindered Substrates in C-N Cross-Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Its broad substrate scope and functional group tolerance represent a significant leap forward from classical methods that often require harsh conditions and offer limited applicability.[3]
This guide provides a detailed protocol and technical insights for the Buchwald-Hartwig amination of a particularly challenging substrate: 3-Bromo-2-methoxyaniline hydrochloride. This substrate presents a confluence of steric and electronic factors that demand careful consideration in the design of an effective catalytic system. The methoxy group positioned ortho to the bromine atom introduces significant steric hindrance around the reaction center. Furthermore, both the aniline and the methoxy group are electron-donating, which can modulate the reactivity of the aryl bromide.
A critical, and often overlooked, aspect of this specific transformation is the use of the amine as a hydrochloride salt. The protonated amine is not nucleophilic and cannot participate directly in the catalytic cycle. Therefore, the protocol must incorporate an efficient in-situ neutralization step. This guide will address these challenges systematically, providing a robust and reproducible protocol for researchers, scientists, and drug development professionals.
Core Principles and Mechanistic Considerations
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates. A general understanding of this cycle is crucial for rational troubleshooting and optimization.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Reaction Setup (under an inert atmosphere, e.g., in a glovebox or using Schlenk technique):
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methoxyaniline hydrochloride (1.0 equiv), the amine coupling partner (1.2 equiv), sodium tert-butoxide (2.4 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., XPhos, 0.024 equiv).
Solvent Addition:
Seal the flask with a septum, and if not in a glovebox, evacuate and backfill with argon or nitrogen (repeat this cycle three times).
Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
Reaction:
Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup:
Once the reaction is complete, allow the mixture to cool to room temperature.
Carefully quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Use a reliable precatalyst. If using a Pd(II) source, ensure conditions are suitable for reduction to Pd(0). [5]
Insufficiently strong base
Ensure the base is strong enough for both neutralization and catalysis. Consider switching to KOtBu or LHMDS.
Oxygen contamination
Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere.
Side Product Formation (e.g., Hydrodehalogenation)
Catalyst decomposition or competing pathways
Lowering the reaction temperature or catalyst loading may help. Re-evaluate the ligand choice.
Poor Solubility of Reagents
Inappropriate solvent
Consider a different solvent such as dioxane or THF, being mindful of their lower boiling points.
Conclusion
The Buchwald-Hartwig amination of 3-bromo-2-methoxyaniline hydrochloride is a challenging yet highly achievable transformation with the appropriate selection of reagents and conditions. The protocol detailed herein, which emphasizes the use of a bulky phosphine ligand and an adequate amount of a strong base to facilitate in-situ neutralization, provides a robust starting point for the synthesis of valuable diarylamine products. By understanding the underlying mechanistic principles and the rationale behind the experimental design, researchers can effectively troubleshoot and adapt this protocol for a wide range of applications in drug discovery and materials science.
References
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. J. Am. Chem. Soc.2011, 133 (21), 8410-8413. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3103858/]
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. J. Am. Chem. Soc.2008, 130 (41), 13552-13554. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636659/]
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. J. Am. Chem. Soc.2008, 130 (41), 13552-13554. [URL: https://pubs.acs.org/doi/10.1021/ja805073h]
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. J. Am. Chem. Soc.2008, 130 (41), 13552-13554. [URL: https://pubs.acs.org/doi/abs/10.1021/ja805073h]
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chem. Sci.2011, 2, 27-50. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/sc/c0sc00337k]
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. [URL: https://www.wuxiapptec.com/insights/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. ChemInform. 2011, 42 (45). [URL: https://www.researchgate.
Optimization of Buchwald-Hartwig amination conditions. BenchChem. [URL: https://www.benchchem.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018, 14, 998-1003. [URL: https://www.beilstein-journals.org/bjoc/articles/14/85]
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. 2021, 6 (51), 35848-35860. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06041]
Role of the base in Buchwald-Hartwig amination. J. Org. Chem.2014, 79 (24), 11961-11969. [URL: https://pubmed.ncbi.nlm.nih.gov/25340530/]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [URL: https://www.ucl.ac.uk/chemistry/sites/chemistry/files/chem-x-2015-05.pdf]
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [URL: https://www.researchgate.
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances. 2022, 12, 9765-9774. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra00940g]
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. R Discovery. [URL: https://discovery.researcher.life/article/scope-and-limitations-of-pd2-dba-3-p-i-bunch2ch2-3n-catalyzed-buchwald-hartwig-amination-reactions-of-aryl-chlorides/e5625c5890868f0a996f264858b16c80]
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8712285/]
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020, 5 (34), 21575-21582. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c02741]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [URL: https://www.researchgate.
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-buchwald-hartwig-guide.pdf]
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem. [URL: https://www.benchchem.com/product/b1111/application-notes-and-protocols-for-buchwald-hartwig-amination-of-2-amino-5-bromo-4-methylpyridine]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. 2021, 6 (50), 34643-34654. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05574]
The Strategic Utility of 3-Bromo-2-Methoxyaniline HCl in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Versatility of a Substituted Aniline Building Block In the landscape of modern drug discovery and development, the efficient and strategic construction of complex molecular architectures is paramount. P...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of a Substituted Aniline Building Block
In the landscape of modern drug discovery and development, the efficient and strategic construction of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational scaffolds upon which the intricate functionalities of active pharmaceutical ingredients (APIs) are built. Among these, 3-Bromo-2-methoxyaniline and its hydrochloride salt stand out as a particularly versatile reagent. Its unique substitution pattern—a bromine atom for cross-coupling, a nucleophilic and directing amino group, and a methoxy group influencing steric and electronic properties—renders it a valuable precursor for a diverse array of bioactive molecules, including kinase inhibitors and other targeted therapies.[1] This guide provides an in-depth exploration of the applications of 3-Bromo-2-methoxyaniline HCl, complete with detailed protocols and the scientific rationale behind its use in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is critical for its safe and effective use.
Store at 4°C, protected from light in a well-ventilated place.[2]
Safety and Handling:
3-Bromo-2-methoxyaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[3]
Hazard Statements: H301+H311+H331, H315, H319
Precautionary Statements:
Prevention: P261 (Avoid breathing mist or vapors), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]
Always consult the full Safety Data Sheet (SDS) before use and handle this compound in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][7]
Core Synthetic Applications in Pharmaceutical Development
The strategic placement of the bromine atom and the amino group on the aniline ring allows for a range of synthetic manipulations, making 3-Bromo-2-methoxyaniline a key building block for various heterocyclic scaffolds found in medicinally important compounds.
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Heteroaryl Scaffolds
The bromine atom on the 3-Bromo-2-methoxyaniline scaffold is primed for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds in many kinase inhibitors.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[8] In the context of 3-Bromo-2-methoxyaniline, this reaction can be used to introduce a variety of aryl or heteroaryl substituents, which are often crucial for binding to the target protein.
Conceptual Application: Synthesis of a Key Biaryl Intermediate
A common structural motif in kinase inhibitors is a substituted biaryl or heteroaryl-aryl core. The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-2-methoxyaniline with a generic pyridineboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methoxyaniline with 3-Pyridylboronic Acid
Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-2-methoxyaniline HCl (1.0 equiv), 3-pyridylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).[9]
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.[9]
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[9]
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 3-(pyridin-3-yl)-2-methoxyaniline.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a key step in the synthesis of many kinase inhibitors which often feature a substituted aniline or heteroarylamine core.[10][11] This reaction allows for the coupling of the bromo-substituted aniline with a variety of amines or nitrogen-containing heterocycles.
Conceptual Application: Synthesis of a Kinase Inhibitor Scaffold
Many kinase inhibitors, such as Dasatinib and Fedratinib, feature a central pyrimidine ring linked to two different aniline moieties.[12][13][14] The Buchwald-Hartwig amination is a key reaction to construct such scaffolds. The following protocol outlines a general procedure for the coupling of 3-Bromo-2-methoxyaniline with a generic aminopyrimidine.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methoxyaniline with an Aminopyrimidine
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 3-Bromo-2-methoxyaniline HCl (1.0 equiv), the desired aminopyrimidine (1.2 equiv), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 equiv).[15]
Catalyst and Ligand Addition: Add a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), and a suitable phosphine ligand, such as Xantphos or BINAP (4-6 mol%).[15][16]
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate.
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the desired N-arylpyrimidine product.
Synthesis of Fused Heterocyclic Systems: The Pictet-Spengler Reaction
The amino group of 3-Bromo-2-methoxyaniline can participate in cyclization reactions to form fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals.[17] The Pictet-Spengler reaction is a classic example, involving the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[17][18] While 3-Bromo-2-methoxyaniline itself is not a β-arylethylamine, it can be readily converted into one, which can then undergo the Pictet-Spengler reaction.
Conceptual Application: Synthesis of a Tetrahydroisoquinoline Scaffold
Tetrahydroisoquinolines are a common scaffold in a variety of biologically active compounds.[19] A derivative of 3-Bromo-2-methoxyaniline can be utilized in a Pictet-Spengler reaction to construct this core structure.
Reaction Pathway: Pictet-Spengler Reaction
Caption: Simplified reaction pathway for the Pictet-Spengler reaction.
Detailed Protocol: Synthesis of a Tetrahydroisoquinoline Derivative
This protocol assumes the prior synthesis of the requisite β-(3-Bromo-2-methoxyphenyl)ethylamine from 3-Bromo-2-methoxyaniline.
Reaction Setup: Dissolve the β-(3-Bromo-2-methoxyphenyl)ethylamine (1.0 equiv) in a suitable solvent, such as dichloromethane or toluene.
Aldehyde Addition: Add the desired aldehyde (1.1 equiv) to the solution.
Acid Catalyst: Add a protic or Lewis acid catalyst, such as trifluoroacetic acid (TFA) or scandium(III) triflate (Sc(OTf)₃), and stir the reaction at room temperature.
Reaction Monitoring: Monitor the formation of the tetrahydroisoquinoline product by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with the organic solvent used for the reaction.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel chromatography.
Conclusion: A Versatile and Indispensable Intermediate
3-Bromo-2-methoxyaniline HCl is a powerful and versatile intermediate in the synthesis of complex pharmaceutical agents. Its well-defined reactivity in key transformations such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and as a precursor for Pictet-Spengler reactions, allows for the efficient construction of diverse and medicinally relevant scaffolds. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in these application notes, is essential for its successful implementation in drug discovery and development programs. The protocols provided herein serve as a foundation for researchers to explore the full potential of this valuable building block in the creation of next-generation therapeutics.
References
Google Patents. (2011). WO2011095126 - SYNTHESIS PROCESS OF DASATINIB AND INTERMEDIATE THEREOF.
Google Patents. (2013). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
Google Patents. (2015). EP 2918584 A1 - Process and intermediates for the preparation of dasatinib.
Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof. Retrieved February 24, 2026, from [Link]
CDH Fine Chemical. (n.d.). Material Safety Data Sheet. Retrieved February 24, 2026, from a relevant source for 3-Bromo-2-methoxyaniline HCl.
Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
Combi-Blocks, Inc. (2023). JP-6669 - Safety Data Sheet. Retrieved February 24, 2026, from a relevant source for a similar compound.
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
Google Patents. (2013). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
Arkat USA, Inc. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active heterocycles. ARKIVOC, 2005(xii), 98-153.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 24, 2026, from [Link]
Alfa Chemistry. (2024). Buchwald-Hartwig Coupling. Retrieved February 24, 2026, from a relevant chemical supplier's technical resources.
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved February 24, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of fedratinib (XXIX).
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 24, 2026, from a relevant organic synthesis resource.
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved February 24, 2026, from [Link]
Google Patents. (2011). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. Retrieved February 24, 2026, from [Link]
Benchchem. (n.d.). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine.
MDPI. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943.
PMC. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2215.
PubMed. (2017). Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. Chemical Reviews, 117(19), 12477-12539.
Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89.
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2346-2354.
MDPI. (2020).
Li, X. (2018). The Asymmetric Buchwald–Hartwig Amination Reaction.
PubMed. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(2), 974-989.
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14097-14187.
Google Patents. (n.d.). US7622481B2 - Antibacterial compounds.
Application Notes & Protocols: Diazotization of 3-Bromo-2-Methoxyaniline Hydrochloride
Introduction: The Strategic Importance of Diazotization The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, represents one of the most versatile transformations in synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Diazotization
The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, represents one of the most versatile transformations in synthetic organic chemistry.[1][2][3] First reported by Peter Griess in 1858, this reaction unlocks a vast array of synthetic possibilities, allowing the facile introduction of a wide range of functional groups onto an aromatic ring that are often difficult to install by other means.[1] The resulting aryl diazonium salts (Ar-N₂⁺X⁻) are highly valuable intermediates, serving as precursors for phenols, aryl halides, nitriles, and azo compounds, which are foundational in the pharmaceutical and dye industries.[4][5][6]
This guide focuses on the diazotization of 3-Bromo-2-Methoxyaniline hydrochloride. The resulting 3-bromo-2-methoxybenzenediazonium salt is a key building block, featuring a unique substitution pattern that can be strategically manipulated in multi-step syntheses for drug discovery and materials science. The presence of the methoxy and bromo substituents influences the reactivity and stability of the diazonium salt, necessitating carefully controlled reaction conditions.
This document provides a detailed exploration of the underlying mechanism, two robust protocols for its preparation (for both in situ use and as a stabilized salt), and critical safety considerations essential for the successful and safe execution of this powerful reaction.
Foundational Safety: The Cardinal Rules of Handling Diazonium Salts
Trustworthiness Pillar: Before any experimental work, it is imperative to recognize that aryl diazonium salts are high-energy compounds. While invaluable in solution, they can be violently explosive in a solid, dry state.[7][8] Their thermal instability is a significant hazard that must be managed with stringent protocols.[9][10] The following rules, synthesized from extensive safety literature, are non-negotiable for any researcher working with these reagents.[8][11][12]
Temperature is Paramount: Always maintain the reaction temperature below 5 °C. Exceeding this temperature can lead to rapid, exothermic decomposition and the formation of hazardous byproducts.
Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and complicates quenching.[8][12]
Acidic Environment: Ensure the reaction medium remains strongly acidic to prevent the formation of unstable diazoamino compounds.
Avoid Isolation (Unless Intended): Never attempt to isolate the diazonium salt as a solid unless you are specifically following a validated procedure for preparing stabilized salts (e.g., tetrafluoroborates).[7] For most applications, use the aqueous solution in situ.
Quench Excess Nitrite: Always test for and neutralize excess nitrous acid after the reaction is complete using urea or sulfamic acid. A positive test on starch-iodide paper indicates the presence of an oxidizing agent.[8][12]
Ventilation is Key: Perform the entire procedure in a well-ventilated chemical fume hood to avoid exposure to toxic nitrogen oxides (NOx) that may be generated.[7]
Handle Solids with Care: When handling stabilized, isolated diazonium salts, use plastic or ceramic spatulas. Avoid scratching or grinding the solid, as friction can initiate decomposition.[8][11][12]
No Storage: Diazonium salt solutions are unstable and should be used immediately upon preparation.[7] Do not store them.
The Reaction Mechanism: A Stepwise View
The diazotization reaction proceeds through a well-established electrophilic substitution mechanism. The key reactive species is the nitrosonium ion (NO⁺), which is generated in situ.[1][4][13]
Generation of Nitrous Acid: In the presence of a strong mineral acid like hydrochloric acid, sodium nitrite is protonated to form nitrous acid (HNO₂).
Formation of the Nitrosonium Ion: The nitrous acid is further protonated by the excess acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).
Nucleophilic Attack: The primary amine, 3-bromo-2-methoxyaniline, acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.
Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide. In the strongly acidic medium, the hydroxyl group is protonated, creating a good leaving group (H₂O).
Formation of the Diazonium Ion: The departure of water results in the formation of the stable, resonance-delocalized 3-bromo-2-methoxybenzenediazonium ion.
Caption: The stepwise mechanism for the formation of an aryl diazonium ion.
Experimental Protocols & Methodologies
Two primary methods are presented, tailored for different synthetic goals. Protocol A is the standard method for generating the diazonium salt for immediate use in subsequent reactions like Sandmeyer or azo coupling. Protocol B is designed for the synthesis and isolation of a more stable tetrafluoroborate salt, which can be handled as a solid for a short period.
Protocol A: Classical Aqueous Diazotization for In Situ Use
This protocol details the formation of 3-bromo-2-methoxybenzenediazonium chloride in an aqueous solution, intended for immediate consumption in a subsequent reaction.
Reagents & Equipment:
3-Bromo-2-Methoxyaniline hydrochloride
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Distilled Water
Urea or Sulfamic Acid
Starch-iodide indicator paper
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
Ice-salt bath
Procedure:
Amine Suspension: To the three-necked flask, add 3-Bromo-2-Methoxyaniline hydrochloride (1.0 eq). Add distilled water (approx. 4 mL per gram of aniline) and concentrated HCl (2.5-3.0 eq). Stir to form a fine slurry.
Cooling: Immerse the flask in an ice-salt bath and begin vigorous stirring. Cool the internal temperature of the slurry to 0-5 °C. It is critical that the temperature does not exceed 5 °C for the remainder of the procedure.[8][12]
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water. Cool this solution in an ice bath.
Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred amine slurry over 30-45 minutes. The rate of addition must be carefully controlled to maintain the internal temperature between 0-5 °C. The reaction is exothermic.[7]
Completion & Testing: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solids should dissolve, yielding a clear, pale yellow solution. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate dark blue-black color indicates excess.
Quenching: If the starch-iodide test is positive, add small portions of urea or sulfamic acid until the test is negative. This step is crucial to prevent side reactions in the subsequent synthetic step.[12]
Immediate Use: The resulting cold solution of 3-bromo-2-methoxybenzenediazonium chloride is now ready for immediate use. Do not attempt to store or isolate the product from this solution.[7]
Protocol B: Preparation of 3-Bromo-2-methoxybenzenediazonium Tetrafluoroborate
This method yields a more thermally stable, solid diazonium salt by using a non-nucleophilic counter-ion.[9][10] Extreme caution is still required when handling the isolated solid.
Reagents & Equipment:
3-Bromo-2-Methoxyaniline
Tetrafluoroboric Acid (HBF₄, 48-50% in water)
Sodium Nitrite (NaNO₂)
Diethyl ether (cold)
Methanol (cold)
Standard glassware as in Protocol A
Büchner funnel and vacuum flask
Procedure:
Amine Solution: In a beaker, dissolve 3-Bromo-2-Methoxyaniline (1.0 eq) in tetrafluoroboric acid (3.0 eq).
Cooling: Cool the solution in an ice-salt bath to 0 °C with efficient stirring.
Nitrite Solution Preparation: Prepare a concentrated aqueous solution of sodium nitrite (1.05 eq) and cool it in an ice bath.
Diazotization & Precipitation: Add the cold sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 5 °C. A precipitate of the diazonium tetrafluoroborate salt will form during the addition.
Digestion: After the addition is complete, stir the resulting thick slurry in the ice bath for 30 minutes to ensure complete precipitation.
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake sequentially with small portions of cold water, cold methanol, and finally cold diethyl ether to facilitate drying.
Drying: Dry the solid product under vacuum at room temperature. Do not use heat. The isolated solid should be used as soon as possible. Store temporarily in a refrigerator, protected from light and friction.
Comparative Summary of Protocols
Parameter
Protocol A: Classical Aqueous Diazotization
Protocol B: Tetrafluoroborate Salt Isolation
Primary Acid
Hydrochloric Acid (HCl)
Tetrafluoroboric Acid (HBF₄)
Counter-ion
Chloride (Cl⁻)
Tetrafluoroborate (BF₄⁻)
Product Form
Aqueous Solution (in situ)
Isolated Solid
Key Feature
For immediate use in subsequent reactions
Produces a more stable, handleable salt
Relative Stability
Low (unstable in solution)
Moderate (isolable but still hazardous)
Critical Safety Note
NEVER attempt to isolate the solid.
Handle isolated solid with extreme care; it is shock and friction-sensitive.[8][11]
Experimental Workflow and Troubleshooting
The general workflow for diazotization is a time- and temperature-sensitive process that demands careful execution.
Caption: General experimental workflow for Protocol A (in situ diazotization).
Expert Insights & Troubleshooting:
Problem: Temperature rises uncontrollably during nitrite addition.
Cause: Addition is too fast; reaction is exothermic.
Solution: Immediately stop the addition. Add more ice/salt to the bath. Resume addition at a much slower rate once the temperature is back below 5 °C. A runaway reaction is a significant safety hazard.
Problem: The final solution remains a thick slurry instead of becoming clear (Protocol A).
Cause: Incomplete reaction. This could be due to insufficient acid (less than 2.5 eq), which is required to both protonate the amine and generate nitrous acid, or poor stirring.
Solution: Ensure adequate acid is used from the start. For subsequent runs, consider a more dilute slurry to improve mass transfer. The cold solution can be filtered before use if necessary.
Problem: The starch-iodide test is persistently positive even after adding a quencher.
Cause: Significant excess of sodium nitrite was used.
Solution: Continue to add small, careful portions of urea or sulfamic acid with vigorous stirring. Be patient, as the quenching reaction can take time.
Application Notes & Protocols: Strategic Synthesis of Substituted Indoles from 3-Bromo-2-Methoxyaniline Hydrochloride
Authored by: A Senior Application Scientist Abstract The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous pharmacologically active agents. The str...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous pharmacologically active agents. The strategic functionalization of the indole ring is critical for modulating biological activity. This technical guide provides an in-depth exploration of synthetic pathways for preparing functionalized indole derivatives, utilizing the versatile and commercially available starting material, 3-Bromo-2-methoxyaniline hydrochloride. We present a comparative analysis of prominent synthetic strategies, with a primary focus on the modern, highly efficient Palladium-Catalyzed Larock Indole Synthesis. A detailed, field-proven protocol for this method is provided, alongside discussions of alternative classical routes. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for accessing novel indole-based chemical entities.
Introduction: The Significance of Substituted Indoles
Indole and its derivatives are ubiquitous in nature and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The presence of substituents on the benzene portion of the indole core, such as the methoxy and bromo groups provided by 3-Bromo-2-methoxyaniline, offers critical handles for further chemical modification and for tuning the electronic and steric properties of the final molecule. 3-Bromo-2-methoxyaniline hydrochloride serves as an excellent starting point, with the ortho-bromo and methoxy substituents pre-arranged to influence the regiochemical outcome of cyclization reactions and provide a vector for subsequent cross-coupling transformations.
Overview of Applicable Synthetic Strategies
Several methods exist for the construction of the indole ring. The choice of strategy depends on the desired substitution pattern, functional group tolerance, and available starting materials. For an ortho-haloaniline like 3-Bromo-2-methoxyaniline, modern transition-metal-catalyzed methods are particularly advantageous.
Palladium-Catalyzed Larock Indole Synthesis: This is a powerful and highly convergent heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne.[1] It directly utilizes the C-Br bond, making it an ideal choice for this specific starting material. The reaction is known for its versatility and generally good yields.[2] Recent advancements have introduced milder conditions and expanded the scope to include less reactive o-bromo and o-chloroanilines.[3]
Fischer Indole Synthesis: A classic and widely used method, the Fischer synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from a phenylhydrazine and a ketone or aldehyde.[4][5] To apply this method, 3-Bromo-2-methoxyaniline must first be converted to the corresponding phenylhydrazine via diazotization and subsequent reduction. While requiring an additional step, this route is robust and well-established.[6]
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an aniline with an α-haloketone, typically under harsh conditions.[7][8] While historically significant, it often suffers from low yields and a lack of predictable regioselectivity, which can be problematic.[9]
Given its efficiency, directness, and high functional group tolerance, the Larock Indole Synthesis is presented here as the primary and recommended protocol.
Featured Protocol: Larock Indole Synthesis of 4-Methoxy-5-Bromo-Substituted Indoles
This section provides a detailed protocol for the synthesis of a 2,3-disubstituted indole derivative from 3-Bromo-2-methoxyaniline using a palladium-catalyzed approach.
Principle and Mechanism
The Larock indole synthesis proceeds via a palladium-catalyzed cascade involving oxidative addition, alkyne insertion, and intramolecular cyclization.[1] The catalytic cycle is initiated by the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by oxidative addition of the aryl bromide to the Pd(0) center. The coordinated alkyne then undergoes migratory insertion into the aryl-palladium bond. The final key step is an intramolecular C-N bond formation, followed by reductive elimination, which regenerates the Pd(0) catalyst and releases the indole product.
Caption: Catalytic cycle of the Larock Indole Synthesis.
Experimental Protocol
This protocol describes the synthesis of 5-Bromo-4-methoxy-2,3-diphenyl-1H-indole .
Materials and Reagents:
3-Bromo-2-methoxyaniline hydrochloride (1.0 eq)
Diphenylacetylene (1.2 eq)
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
Triphenylphosphine (PPh₃) (0.10 eq)
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel for column chromatography
Step-by-Step Procedure:
Neutralization of Starting Material: To a solution of 3-Bromo-2-methoxyaniline hydrochloride (e.g., 2.38 g, 10 mmol) in water (20 mL), add a saturated solution of sodium bicarbonate until the pH is ~8. Extract the free aniline with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-Bromo-2-methoxyaniline as an oil or low-melting solid. Use this directly in the next step.
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (112 mg, 0.5 mmol), Triphenylphosphine (262 mg, 1.0 mmol), and anhydrous Potassium Carbonate (4.14 g, 30 mmol).
Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this process three times.
Addition of Reagents: Add the freshly prepared 3-Bromo-2-methoxyaniline (~2.02 g, 10 mmol) and Diphenylacetylene (2.14 g, 12 mmol) to the flask, followed by anhydrous DMF (40 mL) via syringe.
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
Work-up: After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature. Dilute with water (100 mL) and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane to 95:5 Hexane:Ethyl Acetate) to afford the pure 5-Bromo-4-methoxy-2,3-diphenyl-1H-indole .
Characterization
The final product should be characterized by standard analytical techniques:
¹H and ¹³C NMR: To confirm the structure and purity.
Mass Spectrometry (MS): To confirm the molecular weight.
Melting Point: As an indicator of purity.
Data and Workflow Summary
The Larock synthesis is adaptable to a variety of alkynes, allowing for diverse substitution patterns at the 2- and 3-positions of the indole core.
Quantitative Data for Larock Synthesis
Entry
Alkyne (R-C≡C-R')
R
R'
Typical Yield (%)
1
Diphenylacetylene
Phenyl
Phenyl
75-85
2
1,2-di(p-tolyl)acetylene
p-Tolyl
p-Tolyl
70-80
3
1-Phenyl-1-propyne
Phenyl
Methyl
65-75*
4
4-Octyne
Propyl
Propyl
80-90
*Note: Reactions with unsymmetrical alkynes can sometimes yield a mixture of regioisomers, although regioselectivity is often high.[10]
An Application Guide to Nucleophilic Aromatic Substitution Strategies for 3-Bromo-2-Methoxyaniline Introduction: The Strategic Importance of 3-Bromo-2-Methoxyaniline 3-Bromo-2-methoxyaniline is a versatile chemical inter...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Nucleophilic Aromatic Substitution Strategies for 3-Bromo-2-Methoxyaniline
Introduction: The Strategic Importance of 3-Bromo-2-Methoxyaniline
3-Bromo-2-methoxyaniline is a versatile chemical intermediate whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of its amino, methoxy, and bromo groups on the aromatic ring allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and functional organic materials. The formation of a new carbon-nitrogen (C-N) bond at the site of the bromine atom via nucleophilic aromatic substitution is a key step in the elaboration of this scaffold.
However, the electron-rich nature of the aniline ring, due to the electron-donating effects of the amino and methoxy groups, renders it resistant to classical nucleophilic aromatic substitution (SNAr) mechanisms.[1][2] Such classical pathways typically require strong electron-withdrawing groups to activate the ring for nucleophilic attack.[2][3] Consequently, modern synthetic chemistry relies on transition-metal-catalyzed cross-coupling reactions, which function as powerful and versatile protocols to achieve this transformation under more favorable conditions.
This guide provides an in-depth exploration of the primary catalytic protocols for the C-N cross-coupling of 3-Bromo-2-methoxyaniline with various amine nucleophiles. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and rationale behind protocol design, empowering researchers to optimize conditions and troubleshoot challenges effectively. The focus will be on the two most powerful and widely adopted methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Mechanistic Foundations: Catalytic C-N Bond Formation
For electron-rich aryl halides like 3-Bromo-2-methoxyaniline, the formation of C-N bonds is predominantly achieved through catalytic cycles that involve a transition metal, typically palladium or copper. These reactions are not true SNAr reactions in the classical sense but are the modern, functional equivalent for this substrate class.
The Buchwald-Hartwig Amination Pathway (Palladium-Catalyzed)
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable scope and functional group tolerance.[4][5] The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the use of specialized, bulky electron-rich phosphine ligands that facilitate the crucial reductive elimination step.
The catalytic cycle generally proceeds through three key stages:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-2-methoxyaniline, forming a Pd(II) intermediate.
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination : This is often the rate-limiting step. The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Optimized catalytic systems for cross-coupling 3-Bromo-2-Methoxyaniline
An Application Guide to Optimized Catalytic Systems for Cross-Coupling of 3-Bromo-2-methoxyaniline For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-Bromo-2-metho...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Optimized Catalytic Systems for Cross-Coupling of 3-Bromo-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-2-methoxyaniline
3-Bromo-2-methoxyaniline is a valuable substituted aniline building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three functional groups: the amine, the methoxy ether, and the bromine atom. The carbon-bromine bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds.[1][2] This allows for the late-stage introduction of diverse molecular complexity, a crucial strategy in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
However, the inherent structural features of 3-Bromo-2-methoxyaniline present distinct challenges. The electron-donating nature of the methoxy and amino groups can influence the reactivity of the C-Br bond. Furthermore, the ortho-methoxy group introduces steric hindrance around the reaction center, while the aniline nitrogen itself can potentially coordinate to and inhibit the palladium catalyst.[3][4] Overcoming these obstacles requires carefully optimized catalytic systems, particularly the judicious selection of ligands and reaction conditions, to achieve high efficiency and yield.
This guide provides a detailed overview of field-proven catalytic systems and step-by-step protocols for the successful cross-coupling of 3-Bromo-2-methoxyaniline, focusing on the underlying principles that govern catalyst selection and optimization.
Pillar 1: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations is a well-defined catalytic cycle involving a palladium catalyst that oscillates between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for rational optimization and troubleshooting.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-2-methoxyaniline, forming a square-planar Pd(II) intermediate. This is often the rate-limiting step, especially for electron-rich or sterically hindered aryl halides.[1][7] The choice of ligand is critical here; electron-rich, bulky phosphine ligands can significantly accelerate this step.[5][8]
In reactions like Suzuki or Sonogashira coupling, an organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center, displacing the halide.[7]
In Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium, and a base facilitates its deprotonation to form a palladium-amido complex.[9][10]
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6] Bulky ligands also promote this final, product-forming step.[5]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: Optimized Protocols for Key Transformations
The following sections provide detailed protocols and optimization guidelines for the most relevant cross-coupling reactions of 3-Bromo-2-methoxyaniline. The selection of catalyst, ligand, and base is tailored to address the specific challenges posed by this substrate.
A. Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[5] For a substrate like 3-Bromo-2-methoxyaniline, catalyst systems that are robust and highly active are required to overcome potential inhibition and steric hindrance.
Causality Behind Component Selection:
Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be used, modern pre-catalysts like CataCXium A palladacycle or G3/G4 pre-catalysts from Buchwald are often superior.[11] They provide a reliable and rapid generation of the active Pd(0) species in solution, leading to more reproducible results.[12]
Ligand: Bulky, electron-rich biarylphosphine ligands are essential. Ligands like SPhos, XPhos, or CataCXium A promote both the oxidative addition to the electron-rich aryl bromide and the final reductive elimination step.[4][8]
Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is typically effective.[11] These bases are strong enough to facilitate the transmetalation step without causing degradation of sensitive functional groups.
Solvent: Aprotic polar solvents such as 1,4-dioxane, 2-MeTHF, or toluene, often with a small amount of water, are standard choices as they effectively solubilize the various components of the reaction.[5][11]
Table 1: Recommended Catalytic Systems for Suzuki-Miyaura Coupling
Coupling Partner
Catalyst System (mol%)
Base (equiv.)
Solvent
Temp (°C)
Phenylboronic acid
CataCXium A Palladacycle (10)
Cs₂CO₃ (2.0)
2-MeTHF / H₂O
80
4-Methylphenylboronic acid
Pd₂(dba)₃ (2) / SPhos (4)
K₃PO₄ (2.0)
Toluene / H₂O
100
Thiophene-3-boronic acid
XPhos Pd G3 (5)
K₂CO₃ (2.0)
1,4-Dioxane / H₂O
100
Alkylboronic ester
Pd(dppf)Cl₂ (5)
Cs₂CO₃ (2.0)
1,4-Dioxane / H₂O
90
Note: Conditions are starting points and may require further optimization.
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-2-methoxyaniline (e.g., 216 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv.), and the CataCXium A palladacycle (74 mg, 0.1 mmol, 10 mol%).
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Solvent Addition: Add anhydrous, degassed 2-MeTHF (5 mL) and water (0.5 mL) via syringe.
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[6]
B. Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[2] This reaction is particularly sensitive to ligand choice, especially when coupling a sterically hindered substrate or a potentially inhibitory one like 3-Bromo-2-methoxyaniline.[10][13]
Causality Behind Component Selection:
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common sources, but pre-catalysts like XPhos Pd G3 are often preferred for convenience and reliability, as they eliminate variability from in-situ catalyst formation.[1]
Ligand: Highly hindered and electron-donating biaryl phosphine ligands are critical to prevent catalyst poisoning by the aniline substrate and to facilitate reductive elimination.[3][4] XPhos, RuPhos, and BrettPhos are exemplary ligands for this class of transformation.[1]
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most commonly used to deprotonate the amine coupling partner within the palladium coordination sphere.[10][14]
Solvent: Anhydrous, non-coordinating aprotic solvents like toluene or 1,4-dioxane are standard.[3][15]
Table 2: Recommended Catalytic Systems for Buchwald-Hartwig Amination
Amine Partner
Catalyst System (mol%)
Base (equiv.)
Solvent
Temp (°C)
Morpholine
Pd₂(dba)₃ (2) / XPhos (4)
NaOtBu (1.4)
Toluene
110
N-Methylaniline
XPhos Pd G3 (2)
LiHMDS (1.5)
1,4-Dioxane
100
Benzophenone Imine
Pd(OAc)₂ (2) / (±)-BINAP (3)
NaOtBu (1.4)
Toluene
110
Primary Alkylamine
RuPhos Pd G3 (3)
K₃PO₄ (2.0)
t-BuOH
100
Note: Benzophenone imine serves as an ammonia equivalent; the product is hydrolyzed to the primary aniline.[16]
Detailed Protocol: Buchwald-Hartwig Coupling with Morpholine
Reaction Setup: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (38.1 mg, 0.08 mmol, 8 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube with a stir bar.
Reagent Addition: Add 3-Bromo-2-methoxyaniline (216 mg, 1.0 mmol, 1.0 equiv.). Seal the tube with a septum.
Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 16-24 hours. Monitor the reaction by LC-MS.
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude material by flash column chromatography to isolate the desired arylamine product.
C. Sonogashira Coupling: For C-C Alkyne Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] It is typically co-catalyzed by palladium and copper(I).[18]
Causality Behind Component Selection:
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) and a copper(I) salt (e.g., CuI) is standard.[17][18] The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate that undergoes transmetalation with the palladium center.
Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for this reaction.[18]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[18]
Solvent: Polar aprotic solvents like DMF or THF are commonly used.[18]
Table 3: Recommended Catalytic System for Sonogashira Coupling
Alkyne Partner
Catalyst System (mol%)
Base (equiv.)
Solvent
Temp (°C)
Phenylacetylene
Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) / CuI (5.0)
Et₃N (2.5)
DMF
100
2-Methyl-3-butyn-2-ol
Pd(OAc)₂ (2) / SPhos (4) / No CuI
TBAF (2.0)
THF
60
Trimethylsilylacetylene
Pd(PPh₃)₄ (5) / CuI (5)
Et₃N (3.0)
Toluene
80
Note: Copper-free conditions can be advantageous for preventing alkyne homocoupling.[19]
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) trifluoroacetate (8.3 mg, 0.025 mmol, 2.5 mol%), triphenylphosphine (13.1 mg, 0.05 mmol, 5.0 mol%), and copper(I) iodide (9.5 mg, 0.05 mmol, 5.0 mol%).
Solvent/Reagent Addition: Add anhydrous DMF (4 mL), followed by 3-Bromo-2-methoxyaniline (216 mg, 1.0 mmol, 1.0 equiv.), phenylacetylene (132 µL, 1.2 mmol, 1.2 equiv.), and triethylamine (Et₃N, 348 µL, 2.5 mmol, 2.5 equiv.) via syringe.[18]
Reaction: Heat the mixture to 100 °C for 3-6 hours, monitoring by TLC.[18]
Workup: After cooling, dilute the reaction with water and extract with diethyl ether or ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Pillar 3: Troubleshooting and Practical Considerations
The success of cross-coupling reactions is highly dependent on experimental technique.[3][15]
Catalyst Deactivation: The formation of a fine black precipitate ("palladium black") indicates catalyst decomposition.[3] This is often caused by the presence of oxygen or insufficient ligand to stabilize the Pd(0) species. Ensure all solvents are thoroughly degassed and a strict inert atmosphere is maintained.[4]
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, reaction temperature, or time.[3] However, excessively high temperatures can also lead to catalyst decomposition.[3] Re-evaluating the choice of ligand or base for the specific substrate combination is often the most effective solution.[15]
Side Reactions: Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be an issue. Using precise stoichiometry and optimized conditions can minimize these side products.[1]
Caption: A generalized workflow for setting up cross-coupling reactions.
References
Guram, A. S., & Bei, X. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 8(10), 9573-9585. Retrieved from [Link]
Daugulis, O., Roane, J., & Tran, L. D. (2015). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Accounts of Chemical Research, 48(4), 1053-1064. Retrieved from [Link]
The Nobel Prize in Chemistry 2010 - Press Release. (2010). NobelPrize.org. Retrieved from [Link]
Gerber, L. C., & Rybstein, M. (2017). Mechanism of palladium-catalyzed cross-coupling reactions between alkyl halides and Grignard reagents in the presence of buta-1,3-diene as suggested by Kambe and co-workers. ResearchGate. Retrieved from [Link]
Schaller, C. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
D'Amato, E., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
NRO-Chemistry. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Retrieved from [Link]
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059-1066. Retrieved from [Link]
Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. Retrieved from [Link]
Cerna, I., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 385-392. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Solubility of 3-Bromo-2-Methoxyaniline HCl in Reaction Media
Welcome to the technical support center for advanced chemical synthesis. This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering solubility challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for advanced chemical synthesis. This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Bromo-2-methoxyaniline hydrochloride (CAS: 116557-46-1) in common organic reaction media. Poor solubility is a frequent impediment to achieving optimal reaction kinetics, yield, and purity.[1] This document offers a systematic, cause-and-effect approach to diagnosing and resolving these issues, ensuring your synthesis proceeds efficiently.
Frequently Asked Questions (FAQs): Understanding the Core Issue
Q1: Why is my 3-Bromo-2-Methoxyaniline HCl not dissolving in my reaction solvent (e.g., DCM, THF, Toluene)?
A: The root cause of the low solubility lies in the fundamental chemical nature of the compound. You are working with a hydrochloride salt, not the free aniline (free base). The presence of the protonated ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻) makes the molecule highly polar and ionic.[2] This ionic character results in strong crystal lattice energy and a preference for polar, protic solvents like water or methanol.
Conversely, common organic synthesis solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Ethyl Acetate are significantly less polar. This polarity mismatch between the ionic salt and the non-polar/weakly polar solvent is the primary reason for the observed insolubility.[2] The principle of "like dissolves like" governs this behavior; a highly polar solute requires a highly polar solvent for effective dissolution.[3]
Caption: Polarity mismatch between the ionic salt and common organic solvents.
Q2: What are the direct consequences of proceeding with a reaction where the starting material is not fully dissolved?
A: Proceeding with a heterogeneous mixture can severely compromise your synthesis in several ways:
Slow or Incomplete Reaction: Chemical reactions in solution occur between dissolved molecules. If your starting material is suspended as a solid, the reaction is limited to the solid's surface area, drastically reducing the reaction rate and often leading to an incomplete or stalled reaction.[4]
Low and Irreproducible Yields: Because only a small fraction of the starting material is available for reaction at any given time, the final yield will be significantly lower than expected.[5][6] This can also lead to poor reproducibility between batches.
Increased Side Product Formation: Slow reaction kinetics can allow for competing side reactions or degradation pathways to become more prominent, reducing the purity of the final product.
Analytical and Monitoring Challenges: It is difficult to accurately monitor the progress of a heterogeneous reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), as sampling the liquid phase does not represent the total reaction composition.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
We recommend a tiered approach, starting with simple physical methods before moving to more robust chemical solutions.
Tier 1: Physical Dissolution Techniques
Before altering the chemical composition of your reaction, simple physical methods can sometimes provide a sufficient increase in solubility.
Table 1: Physical Methods for Solubility Enhancement
Method
Procedure & Rationale
Advantages
Limitations & Cautions
Heating
Gently warm the solvent/reagent mixture. Increased thermal energy helps overcome the solvent-solvent and solute-solute interactions, favoring dissolution.
Simple to implement.
The compound may be thermally unstable. Increased temperature can accelerate side reactions or cause solvent loss. Always use a condenser.[2][4]
Sonication
Place the reaction vessel in an ultrasonic bath. The high-frequency sound waves create cavitation, breaking apart solid agglomerates and increasing the surface area for solvation.[2]
Effective for breaking up stubborn particulates without excessive heating.
May not be sufficient for highly insoluble salts. Ensure the bath does not overheat the reaction.
| Solvent Volume | Increase the total volume of the solvent. This can help dissolve more solute according to its saturation concentration. | Straightforward. | Leads to a more dilute reaction, which can slow down bimolecular reaction rates. May complicate downstream workup and purification due to large solvent volumes.[4] |
Tier 2: Chemical Strategy: In-Situ Neutralization (Free-Basing)
This is the most effective and widely accepted method for solubilizing amine hydrochloride salts in organic media. The strategy involves converting the highly polar HCl salt into its corresponding neutral (free amine) form directly within the reaction vessel. The free amine is significantly less polar and readily soluble in a wide range of organic solvents.[2]
Caption: Primary troubleshooting workflow for solubility issues.
Experimental Protocol 1: In-Situ Neutralization of 3-Bromo-2-Methoxyaniline HCl
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the 3-Bromo-2-methoxyaniline HCl (1.0 equivalent) and the desired anhydrous organic solvent (e.g., DCM, THF, MeCN).
Stirring: Begin vigorous stirring. You will observe a suspension or slurry.
Base Addition: Slowly add a suitable tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise. A slight excess (1.05-1.1 equivalents) is recommended to ensure complete neutralization.[2]
Dissolution: Continue to stir the mixture at room temperature. As the HCl salt is neutralized, it will convert to the soluble free amine, and you should observe the solids dissolving. A new precipitate, the hydrochloride salt of the added base (e.g., triethylammonium chloride), may form.[2] This byproduct is often a fine white solid and typically does not interfere with subsequent reactions.
Confirmation: Stir for 15-30 minutes to ensure complete conversion. The resulting solution/suspension containing the dissolved free amine is now ready for the addition of other reagents.
Tier 3: Advanced Strategy: Co-Solvent Systems
If your reaction is sensitive to tertiary amine bases or if neutralization alone is insufficient, employing a co-solvent system is an excellent alternative. This involves using a mixture of solvents where a small amount of a highly polar, aprotic solvent is added to the primary, less polar reaction medium.
Caption: A co-solvent system increases overall solvent polarity.
Experimental Protocol 2: Screening for an Effective Co-Solvent
Setup: In several small vials, place a known quantity (e.g., 10 mg) of 3-Bromo-2-methoxyaniline HCl.
Primary Solvent: To each vial, add the primary reaction solvent (e.g., 1 mL of THF) to confirm insolubility.
Co-Solvent Addition: Gradually add a potential co-solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) dropwise to each vial while stirring or vortexing.[1]
Observation: Continue adding the co-solvent until the solid completely dissolves. Record the approximate volume percentage of the co-solvent required for dissolution.
Selection: Choose the co-solvent system that provides full dissolution with the minimum amount of the polar co-solvent.
Reaction Scale-up: Prepare the reaction's solvent system using the optimized ratio determined in the screening process. Ensure the 3-Bromo-2-methoxyaniline HCl is fully dissolved in the co-solvent mixture before adding other reagents.
Table 2: Common Solvents for Solubility Optimization
Solvent
Type
Dielectric Constant (approx.)
Notes
Water
Polar Protic
80.1
High dissolving power for salts, but often incompatible with organometallic reagents.[4]
Methanol (MeOH)
Polar Protic
33.0
Good for dissolving polar compounds; can act as a nucleophile.
Dimethylformamide (DMF)
Polar Aprotic
36.7
Excellent dissolving power for polar compounds; high boiling point.[2]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
Very strong solvent for salts; can be difficult to remove and may interfere with some reactions.[2]
Acetonitrile (MeCN)
Polar Aprotic
37.5
A common reaction solvent with moderate polarity.
Dichloromethane (DCM)
Weakly Polar
9.1
Poor for dissolving salts directly, but excellent for the free amine.[2]
| Tetrahydrofuran (THF) | Weakly Polar | 7.6 | Common ethereal solvent; poor for dissolving salts directly.[2] |
References
BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
LookChem. (n.d.). 3-bromo-2-methoxyaniline CAS 116557-46-1.
BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
BenchChem. (n.d.). Managing poor solubility and instability issues in reactions.
CymitQuimica. (n.d.). CAS 116557-46-1: 3-Bromo-2-methoxyaniline.
Technical Support Center: Purification of 3-Bromo-2-Methoxyaniline Hydrochloride
Welcome to the technical support center for the purification of 3-Bromo-2-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3-Bromo-2-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this critical intermediate. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-Bromo-2-methoxyaniline hydrochloride?
Common impurities typically stem from the synthetic route. These can include:
Unreacted Starting Materials: Such as 2-methoxyaniline.
Regioisomers: Bromination of 2-methoxyaniline can potentially yield other bromo-isomers, although the directing effects of the methoxy and amino groups favor the desired product.
Over-brominated Products: Di-bromo or tri-bromo species may form if the reaction conditions are not carefully controlled.
Residual Solvents and Reagents: Solvents from the reaction or workup (e.g., acetic acid, alcohols) and residual acids or bases are common.
Oxidation Byproducts: Anilines, particularly in their free base form, are susceptible to air oxidation, which can lead to colored, polymeric impurities. The hydrochloride salt form enhances stability against oxidation, but impurities may have formed before salt formation.
Q2: My crude product is a dark brown oil, but the literature describes it as a solid. What does this indicate?
The free base, 3-Bromo-2-methoxyaniline, can be a light yellow to brown liquid or a low-melting solid.[1][2][3] Its hydrochloride salt should be a crystalline solid. If you have an oil, it strongly suggests the presence of significant impurities that are depressing the melting point or that the product is wet with residual solvent. The dark color is a classic indicator of degradation or polymeric byproducts.[1]
Q3: What are the ideal storage conditions for 3-Bromo-2-methoxyaniline hydrochloride to ensure its stability?
To maintain integrity, the compound should be stored in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[4][5] Refrigeration (2-8°C) is highly recommended to minimize degradation over time.[4] While the hydrochloride salt is more stable than the free base, exposure to air, light, and humidity can still lead to gradual degradation.[1]
Q4: Which analytical techniques are most effective for assessing the purity of the final product?
A combination of techniques provides the most comprehensive purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the chemical structure and identifying organic impurities.[4]
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.
Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and the effectiveness of purification steps.[6]
Melting Point Analysis: A sharp melting range close to the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broaden.[6]
Purification Workflow & Decision Matrix
The first step in any purification is to assess the crude material. This will guide the selection of the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
Problem
Potential Cause
Troubleshooting & Optimization Strategy
Low Yield After Recrystallization
1. Using too much solvent. 2. Premature crystallization during hot filtration. 3. Cooling the solution too rapidly.
1. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[6] 2. Preheat the filtration funnel and receiving flask to prevent the product from crashing out. 3. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[6]
Product Oiling Out (Instead of Crystallizing)
1. The boiling point of the solvent is higher than the melting point of the product. 2. Presence of significant impurities depressing the melting point.
1. Switch to a lower-boiling point solvent system. 2. Attempt to purify via an acid-base extraction first to remove the bulk of impurities before attempting recrystallization. If the oil solidifies on cooling, you can try to redissolve and recrystallize, or scratch the inside of the flask to induce crystallization.
Persistent Color in Final Product
1. Highly colored, non-polar impurities are present. 2. Air oxidation has occurred.
1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Boil for 5-10 minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities.[6]
Product is a Gummy or Sticky Solid
1. Trapped solvent within the crystal lattice. 2. Incomplete conversion to the hydrochloride salt, leaving some oily free base.
1. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable. 2. Redissolve the product in a suitable solvent (e.g., methanol) and add a small amount of concentrated HCl or pass HCl gas through the solution to ensure complete salt formation, then remove the solvent in vacuo.
Detailed Purification Protocols
Protocol 1: Recrystallization from an Alcohol Solvent
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures.[7] For a hydrochloride salt, polar protic solvents are an excellent starting point.
Step-by-Step Methodology:
Solvent Selection: Choose a suitable solvent. Ethanol or isopropanol are common first choices. The ideal solvent will dissolve the compound when hot but not when cold.[7]
Dissolution: Place the crude 3-Bromo-2-methoxyaniline hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen alcohol and heat the mixture to a gentle boil with stirring (e.g., on a hot plate with a magnetic stirrer).
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce your final yield.[6]
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Return the mixture to a boil for 5-10 minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and activated charcoal.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Solvent System
Boiling Point
Typical Use Case
Ethanol (EtOH)
78 °C
General purpose, good for many hydrochloride salts.
Isopropanol (IPA)
82 °C
Slightly less polar than EtOH, may offer different selectivity.
Methanol/DCM
65 °C / 40 °C
A polar/non-polar mix can sometimes provide better results if a single solvent fails. Dissolve in minimal hot methanol, then add dichloromethane (DCM) until cloudy, then reheat to clarify and cool.
Ethanol/Water
Variable
Adding a small amount of water can increase polarity and aid in dissolving the salt, but too much may prevent crystallization.
Protocol 2: Purification via Acid-Base Extraction
This technique is exceptionally useful for separating basic compounds like anilines from neutral or acidic impurities. It involves converting the crude free base to its salt to move it into an aqueous layer, or washing a solution of the hydrochloride salt to remove neutral impurities.
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Methodology:
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
Extraction: Transfer the solution to a separatory funnel and extract it one to three times with 1M hydrochloric acid. The desired aniline will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.
Combine and Wash: Combine the aqueous layers. To remove any remaining dissolved organic solvent, you can optionally wash the combined aqueous layer once with fresh ethyl acetate or DCM.
Isolation: Isolate the purified hydrochloride salt by removing the water from the aqueous layer under reduced pressure (rotary evaporation).
Drying: Thoroughly dry the resulting solid under high vacuum to remove all residual water. The product can then be recrystallized if further purification is needed.
By understanding the principles behind these techniques and anticipating common pitfalls, you can effectively purify 3-Bromo-2-methoxyaniline hydrochloride to the high standard required for drug discovery and development.
References
3-bromo-2-methoxyaniline CAS 116557-46-1. (n.d.).
3-Bromo-2-methoxyaniline | 116557-46-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
Technical Support Center: Recrystallization of 3-Bromo-2-Methoxyaniline Derivatives
Welcome to the technical support center for the purification of 3-bromo-2-methoxyaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3-bromo-2-methoxyaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this class of compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into solvent selection, troubleshooting common issues, and optimizing your purification process for the highest yield and purity.
Foundational Principles: Selecting the Right Recrystallization Solvent
The success of any recrystallization hinges on the appropriate choice of solvent. The ideal solvent should exhibit high solubility for the 3-bromo-2-methoxyaniline derivative at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] This differential solubility is the driving force for crystal formation upon cooling. The principle of "like dissolves like" is a valuable starting point; molecules with similar structural features tend to be soluble in one another.[1][2]
For 3-bromo-2-methoxyaniline, a substituted aniline, its polarity is influenced by the amino, bromo, and methoxy groups. This makes it soluble in a range of organic solvents.[3] Common choices for substituted anilines include alcohols (ethanol, methanol) and mixed solvent systems, such as ethanol-water.[1][4]
Key Solvent Characteristics:
Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
Inertness: The solvent must not react with the compound being purified.[1][5]
Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals.[5]
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[2]
Recommended Solvents for 3-Bromo-2-Methoxyaniline Derivatives:
Solvent System
Rationale & Use Case
Boiling Point (°C)
Ethanol
A versatile polar solvent suitable for a range of substituted anilines.[1]
78
Methanol
Similar to ethanol, a good starting point for solubility trials.
65
Ethanol/Water
A common mixed solvent system. The "good" solvent (ethanol) dissolves the compound, and the "poor" solvent (water) is added to induce precipitation.[1][4]
Varies
Isopropanol
Another alcohol option with a slightly higher boiling point than ethanol.
82
Toluene
A less polar option, potentially useful if the derivative has significant non-polar character.
111
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the recrystallization of 3-bromo-2-methoxyaniline derivatives in a question-and-answer format.
Q1: My 3-bromo-2-methoxyaniline derivative is not dissolving in the hot solvent. What should I do?
A1: This is a common issue that can often be resolved with a few systematic steps:
Increase Solvent Volume: Add the hot solvent in small increments until the solid dissolves. Be cautious not to add an excessive amount, as this will reduce your final yield.[1][6]
Ensure Proper Temperature: Make sure the solvent is at or near its boiling point to maximize its dissolving power.[1][7]
Increase Surface Area: If your crude material consists of large crystals, grinding it into a fine powder will increase the surface area and facilitate dissolution.[1]
Re-evaluate Solvent Choice: The initial solvent may not be suitable. It's advisable to perform small-scale solubility tests with a range of solvents to find a more appropriate one.[1][6]
Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A2: The absence of crystal formation upon cooling often points to a supersaturated solution.[6] Here are several techniques to induce crystallization:
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][8]
Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution. This provides a template for further crystal formation.[6]
Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[8][9]
Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.[1]
Q3: The compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.
Add More "Good" Solvent: If you are using a mixed solvent system, add more of the solvent in which your compound is more soluble to prevent premature precipitation.[1][9]
Slower Cooling: Allow the solution to cool more slowly to a temperature below the compound's melting point before inducing crystallization. Insulating the flask can help.[8][9]
Re-dissolve and Dilute: Reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[9]
Consider a Different Solvent: A solvent with a lower boiling point might be a better choice.[1]
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: Persistent color in your crystals indicates the presence of impurities that co-crystallized with your product.
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1][10] Use it sparingly, as it can also adsorb some of your desired product.
Perform a Second Recrystallization: A subsequent recrystallization can further remove residual impurities.[1]
Experimental Protocols
Protocol 1: General Recrystallization of a 3-Bromo-2-Methoxyaniline Derivative from a Single Solvent (e.g., Ethanol)
Gently heat the mixture while swirling until the compound is completely dissolved. Add more ethanol in small portions if necessary to achieve complete dissolution.[1]
Remove the flask from the heat and allow it to cool slowly to room temperature.
Once crystal formation is observed, cool the flask in an ice bath to complete the crystallization process.[1]
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of ice-cold ethanol.[1][6]
Continue to pull a vacuum through the crystals for several minutes to help dry them.
Transfer the crystals to a watch glass and allow them to air dry completely.
Protocol 2: Recrystallization of a 3-Bromo-2-Methoxyaniline Derivative from a Mixed Solvent System (Ethanol/Water)
Materials:
Crude 3-bromo-2-methoxyaniline derivative
Ethanol
Deionized water
Erlenmeyer flask
Heating source
Ice bath
Vacuum filtration apparatus
Procedure:
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[1]
Heat the solution to boiling.
Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy, indicating the saturation point has been reached.[1]
Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[1]
Remove the flask from the heat and allow it to cool slowly to room temperature.
Once crystal formation is observed, cool the flask in an ice bath to complete the crystallization process.[1]
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[1]
Allow the crystals to dry completely.
Visualizing the Workflow
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization issues.
References
3-bromo-2-methoxyaniline CAS 116557-46-1. (n.d.).
Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
Recrystallization1. (n.d.).
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines - Benchchem. (n.d.).
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
5.1.8. Preparation of p-Bromoaniline - ResearchGate. (n.d.). Retrieved from [Link]
Multi-Step Bromoaniline Synthesis Guide | PDF | Amine | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]
Recrystallization. --->. (n.d.).
Recrystallization I 10. (n.d.).
How to recrystallization amine compound and it is not soluble in common organic solvents ? | ResearchGate. (2021, January 19). Retrieved from [Link]
Technical Support Guide: Optimizing pH Conditions for 3-Bromo-2-Methoxyaniline Hydrochloride Extraction
Executive Summary & Chemical Profile[1][3][4] This guide addresses the liquid-liquid extraction (LLE) optimization for 3-Bromo-2-methoxyaniline hydrochloride (CAS: 116557-46-1).[1][2] The core challenge in extracting thi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1][3][4]
This guide addresses the liquid-liquid extraction (LLE) optimization for 3-Bromo-2-methoxyaniline hydrochloride (CAS: 116557-46-1).[1][2] The core challenge in extracting this compound lies in its weak basicity.[3] Unlike simple aliphatic amines, the presence of the electron-withdrawing bromine atom and the ortho-methoxy group significantly lowers the pKa of the anilinium ion.
Successful extraction requires precise pH manipulation to shift the equilibrium from the water-soluble hydrochloride salt (
Given the pKa is approximately 3.46 , the distribution shifts as follows:
pH 3.5: ~50% Free Base / 50% Salt (Poor extraction)[2][3]
pH 5.5 (pKa + 2): ~99% Free Base (Good extraction)[2][3]
pH 7.5: >99.99% Free Base (Complete extraction)[2][3]
While pH 6 is theoretically sufficient, we recommend pH 8-10 to account for ionic strength effects in the brine layer and to ensure robustness against minor pH drifts.[2]
Q2: Which basifying agent should I use?
Recommendation: Use Saturated Sodium Bicarbonate (
(pH ~8.5): Ideal for this compound.[2][3] Because the pKa is low (~3.5), a mild base like bicarbonate is strong enough to fully deprotonate it.[3] This is safer and prevents potential hydrolysis of the methoxy group or other side reactions that might occur at extreme pH (pH > 12).[3]
1M NaOH (pH ~14): Acceptable, but unnecessary.[3] Use only if you observe emulsion issues that high ionic strength (from NaOH) might help resolve.[2][3]
Q3: I am seeing a "rag layer" or emulsion. How do I resolve this?
Troubleshooting:
Aniline derivatives often form emulsions due to their amphiphilic nature and density closeness to water when not fully separated.[2][3]
Filtration: Filter the biphasic mixture through a pad of Celite if fine particulates are stabilizing the emulsion.[2][3]
Brine Wash: Add saturated NaCl solution.[2][3] This increases the density difference and the ionic strength of the aqueous phase, "salting out" the organic compounds.
Solvent Choice: Switch to Dichloromethane (DCM) .[2][3] DCM (
g/mL) is heavier than water and often provides a cleaner phase break than Ethyl Acetate ( g/mL) for aniline derivatives.[2][3]
Q4: My yield is lower than expected. Where is the product?
Diagnostic Checklist:
Check Aqueous pH: Measure the pH of the aqueous layer after extraction.[2][3] If it is < 6, add more base and re-extract.[3] The extraction process can sometimes lower the pH if acidic impurities were present.[3]
Back-Extraction: The free base might have partial water solubility.[2][3] Re-extract the aqueous layer 2–3 times with fresh organic solvent.[3]
Salt Formation: Did you use a drying agent? Ensure you didn't accidentally re-acidify.[2][3] Use anhydrous
Dissolve the hydrochloride salt in the minimum amount of water necessary.[3] If the salt is not fully soluble, slight warming (30-40°C) is permissible.[2]
Basification (The Critical Step):
Slowly add saturated
solution to the aqueous mixture while stirring.
Monitor pH: Use pH paper or a probe.[2][3] Continue addition until pH reaches 8–9 .
Observation: You should see the solution become cloudy or an oil separate out.[2][3] This is the free base forming.
Concentrate the filtrate under reduced pressure (Rotavap) to obtain the 3-Bromo-2-methoxyaniline free base.[1][2]
References
PubChem. (n.d.).[2][3][4] 2-Bromo-3-methoxyaniline Compound Summary (CID 10910575).[1][2] National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link]
Source for structural confirmation and general physicochemical properties.[2][3]
Chemicalize. (n.d.). pKa Prediction for Aniline Derivatives.
Basis for pKa estimation (~3.46) based on Hammett substituent constants for ortho-methoxy and meta-bromo groups.
Source for physical state (melting point) and solubility data.[2][5][3]
Reichardt, C., & Welton, T. (2010).[2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3]
Authoritative text on solvent selection and liquid-liquid extraction principles.
Technical Support Center: Resolving Catalyst Poisoning Issues with Halogenated Aniline Salts
Welcome to the Technical Support Center dedicated to addressing the complex challenges of catalyst poisoning, specifically when working with halogenated aniline salts in catalytic reactions such as hydrogenations and cro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center dedicated to addressing the complex challenges of catalyst poisoning, specifically when working with halogenated aniline salts in catalytic reactions such as hydrogenations and cross-couplings. This guide is designed for researchers, scientists, and drug development professionals who encounter catalyst deactivation and aim to troubleshoot these issues effectively. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is followed by an analysis of probable causes and actionable solutions based on established scientific principles.
Q1: My hydrogenation or cross-coupling reaction has completely stalled or is unacceptably sluggish from the start. What's happening?
A1: A sudden or immediate drop in catalyst activity is a classic sign of severe catalyst poisoning.[1][2] When using halogenated aniline salts, the catalyst's active sites are likely being blocked by multiple species.
Probable Causes & Mechanistic Insight:
Dual-Site Poisoning: The catalyst, particularly palladium (Pd), is being poisoned by two components of your substrate.
Aniline Nitrogen: The nitrogen atom of the aniline possesses a lone pair of electrons that can coordinate strongly to the electron-deficient metal center of the catalyst (e.g., Pd, Pt, Ni).[1] This occupation of active sites prevents the intended reactant molecules from binding and reacting.[3]
Halide Anion: The salt form of your aniline (e.g., hydrochloride, hydrobromide) introduces a high concentration of halide anions (Cl⁻, Br⁻). These anions can adsorb onto the catalyst surface, altering its electronic properties or directly blocking active sites. In some catalytic cycles, such as the Heck reaction, the hydrogen halide (HX) byproduct itself can poison the catalyst if not effectively neutralized by a base.[4]
Formation of Inactive Complexes: The combination of the aniline and the halide can lead to the formation of stable, inactive catalyst complexes, such as [(NHC)PdCl₂(Aniline)] type structures, which effectively remove the catalyst from the active cycle.[5]
Solutions & Experimental Strategy:
Base Selection is Critical: If your protocol allows, the addition of a stoichiometric base is essential to neutralize the hydrogen halide salt, freeing the aniline into its less inhibitory neutral form and scavenging the HX byproduct generated during reactions like the Heck or Suzuki coupling.[4]
Inorganic Bases: For cross-coupling reactions, consider bases like K₃PO₄ or Cs₂CO₃.[6]
Tertiary Amines: In hydrogenations, a non-coordinating bulky base like diisopropylethylamine (DIPEA) can be used to freebase the aniline salt in situ.
Pre-treatment of Starting Material: Before adding the substrate to the reaction, consider performing a simple liquid-liquid extraction. Dissolve the halogenated aniline salt in an appropriate organic solvent and wash with a mild aqueous basic solution (e.g., NaHCO₃ or K₂CO₃) to convert it to the free aniline. Dry the organic layer and use the neutralized starting material.
Increase Catalyst Loading: As a last resort, increasing the catalyst loading can sometimes overcome a certain threshold of poisoning, but this is not an economically or environmentally ideal solution.
Q2: My reaction starts well, but the product mixture shows significant amounts of dehalogenated aniline. How can I improve selectivity?
A2: The observation of hydrodehalogenation is a common side reaction, especially during the hydrogenation of halogenated nitroarenes to anilines.[7][8] This indicates that the catalyst is active for C-X bond cleavage (where X = Cl, Br, I) under the reaction conditions.
Probable Causes & Mechanistic Insight:
Overly Active Catalyst: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are highly active for the reduction of carbon-halogen bonds, particularly C-I and C-Br bonds.[8]
Harsh Reaction Conditions: High hydrogen pressure, elevated temperatures, or prolonged reaction times can favor the thermodynamically stable dehalogenated product.[8]
In-situ Acid Generation: The hydrodehalogenation process releases HX, which can further promote side reactions and impact catalyst stability.
Solutions & Experimental Strategy:
Catalyst Modification:
Use a More Selective Catalyst: Switch to a catalyst known for better selectivity, such as Platinum-Vanadium on Carbon (Pt-V/C) or Raney Cobalt (Raney Co), which have shown excellent performance in the selective hydrogenation of halogenated nitroaromatics.[7]
Controlled Poisoning: In some cases, intentionally adding a "controlled poison" can improve selectivity. For example, the addition of sulfur or quinoline is used in the Rosenmund reduction to prevent over-reduction by selectively blocking the most active sites.[9] The use of additives like ZnI₂ has been explored to block highly active sites on Pt/C, thereby suppressing dehalogenation, though its effectiveness can vary.[7]
Optimize Reaction Conditions:
Lower Substrate Concentration: Lowering the concentration of the halogenated nitroaromatic can significantly decrease dehalogenation.[7]
Precise Control of Reaction Time: Monitor the reaction closely (e.g., by TLC, LC-MS) and stop it as soon as the starting material is consumed to prevent over-reduction of the desired product.[7]
Milder Conditions: Reduce the hydrogen pressure and/or reaction temperature.
Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Ethers like THF or 2-methyl-THF have been shown to be effective for these transformations.[7]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of catalyst poisoning by halogenated anilines?
A1: Catalyst poisoning in this context is the chemical deactivation of the catalyst's active sites.[9] Halogenated aniline salts act as potent poisons through a dual mechanism. First, the nitrogen atom of the aniline can chemisorb (chemically bond) to the metal surface, physically blocking reactants.[3] Second, the halide anions (from the salt or generated during the reaction) can also adsorb on the catalyst, altering its electronic state and reducing its efficacy.[4] This process reduces the number of available active sites, leading to a decrease in reaction rate and efficiency.[9]
Q2: How can I definitively identify the poison on my catalyst?
A2: Identifying the specific poison is crucial for targeted troubleshooting. A combination of surface-sensitive and elemental analysis techniques is typically employed on the recovered catalyst sample.[1]
X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique for analyzing the elemental composition and chemical state of the catalyst surface. It can detect the presence of nitrogen and halogens adsorbed on the metal.[1][10][11]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique provides highly accurate quantification of the elemental composition of the catalyst, allowing you to determine the amount of poison present.[1][2][10]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile organic poisons that may be present in the feedstock or solvent.[1][12]
Temperature-Programmed Desorption (TPD): This method helps to study the strength of adsorption of different species on the catalyst surface, offering insights into the poisoning mechanism.[1][11]
Q3: Can a catalyst poisoned by halogenated aniline salts be regenerated?
A3: Yes, in many cases, regeneration is possible, especially if the poisoning is reversible. The appropriate method depends on the nature of the poison and the catalyst support.
Alkaline Washing: For poisoning caused by halide salts, a simple wash with an alkaline solution can be highly effective.[13] This treatment neutralizes and removes adsorbed acidic species like HCl and can displace coordinated anions.[14]
Thermal Regeneration: This involves heating the catalyst in a controlled atmosphere to desorb or decompose the poisoning compounds.[14][15] For instance, heating under an inert gas flow can remove adsorbed species. In some cases, a mild oxidative treatment (e.g., with air) followed by a reduction step can restore activity, particularly if carbonaceous deposits have formed.[16]
Solvent Washing: Sometimes, simply washing the catalyst with a suitable solvent can remove physically adsorbed poisons or reaction byproducts.[14]
Controlling regioselectivity in reactions involving 3-Bromo-2-Methoxyaniline
Welcome to the technical support center for 3-Bromo-2-Methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-Bromo-2-Methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding the control of regioselectivity in reactions involving this trisubstituted aniline derivative. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses fundamental principles governing the reactivity of 3-Bromo-2-Methoxyaniline. A solid grasp of these concepts is the first step toward troubleshooting complex experiments.
Q1: What are the dominant electronic effects influencing reactions on 3-Bromo-2-Methoxyaniline?
Answer:
The regiochemical outcome of reactions on 3-Bromo-2-Methoxyaniline is a result of the interplay between three distinct substituent groups on the benzene ring:
Amino (-NH₂): This is a powerful activating group and a strong ortho, para-director.[1][2] It donates electron density to the ring through resonance (+M effect), significantly enhancing the nucleophilicity of the positions ortho (C6) and para (C4) to it. This is the most influential group.
Methoxy (-OCH₃): This is also a strong activating group and an ortho, para-director, operating through a similar resonance donation mechanism (+M effect).[3] It activates the ortho position (C1, occupied) and the para position (C5).
Bromo (-Br): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which lowers the overall reactivity of the ring.[2] However, they are ortho, para-directors because their lone pairs can participate in resonance stabilization (+M effect) of the cationic intermediate (arenium ion) formed during electrophilic attack.[2][3] It directs to C4 and C6.
Q2: How do I predict the major product in an electrophilic aromatic substitution (EAS) reaction?
Answer:
Predicting the major product requires weighing the directing effects of the three substituents. The strongest activating group generally controls the regioselectivity.[1]
Identify the Strongest Director: The amino (-NH₂) group is the most powerful activating group present. Therefore, it will be the primary director of incoming electrophiles.
Locate the Directed Positions: The -NH₂ group at C1 directs incoming electrophiles to its ortho (C6) and para (C4) positions.
Evaluate Steric Hindrance:
The C6 position is adjacent to the amino group.
The C4 position is adjacent to the bromo group.
The steric bulk of the bromine atom at C3 and the incoming electrophile will play a significant role. For smaller electrophiles, a mixture of C4 and C6 isomers is common. For larger electrophiles, substitution at the less hindered C6 position may be favored. However, the para position is often electronically preferred for strongly activating groups if sterics are not prohibitive.[3]
Below is a diagram illustrating the cumulative electronic influence on the ring.
Caption: Directing effects on 3-Bromo-2-Methoxyaniline.
Q3: When should I use a protecting group for the amine?
Answer:
Employing a protecting group for the amine is a critical strategy to control regioselectivity and prevent unwanted side reactions.[4] You should strongly consider protection under the following circumstances:
To Prevent N-Substitution: In many reactions, such as acylations or alkylations, the amine is more nucleophilic than the aromatic ring and will react first.
To Modify Directing Effects: Converting the strongly activating -NH₂ group into a moderately activating or even deactivating group (e.g., an amide, -NHCOR) can alter the regiochemical outcome of subsequent reactions. An amide group is still an ortho, para-director but is significantly less activating, allowing the methoxy group's directing effect to become more influential.
To Improve Solubility or Stability: Some protecting groups can enhance the solubility of the substrate in organic solvents or prevent its degradation under certain reaction conditions.
In Strongly Acidic Conditions: Unprotected anilines can be protonated to form anilinium ions (-NH₃⁺). The -NH₃⁺ group is a powerful deactivating, meta-directing group, which will shut down electrophilic substitution or direct it to the C5 position.[5]
During Directed Ortho-Metalation (DoM): The unprotected amine proton is acidic and will be quenched by organolithium reagents. Protection (e.g., as a carbamate) is necessary to use it as a directing group.[6]
Common protecting groups for amines include Acetyl (Ac), tert-Butoxycarbonyl (Boc), and Benzyl (Bn), each with specific conditions for introduction and removal.[7][8]
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Electrophilic Aromatic Substitution (EAS)
Q: My bromination reaction with Br₂/AcOH is giving a mixture of 4-bromo and 6-bromo isomers. How can I selectively synthesize 4-bromo-3-bromo-2-methoxyaniline?
Answer:
This is a classic regioselectivity challenge. The strong ortho, para-directing nature of the amine leads to substitution at both C4 and C6. To favor the C4 (para) product, you need to maximize the electronic preference while minimizing the competitive ortho substitution.
Causality: The C4 position is electronically favored as it is para to the powerful -NH₂ director and ortho to the -Br director. The C6 position is ortho to -NH₂ and para to -Br. The key is to leverage conditions that are more sensitive to the primary directing group (-NH₂). Using a less reactive, bulkier brominating agent can increase selectivity.
Recommended Protocol for Para-Selective Bromination:
This protocol uses N-Bromosuccinimide (NBS), which is a milder and more selective brominating agent than Br₂.[9]
Dissolve Substrate: Dissolve 3-Bromo-2-Methoxyaniline (1.0 equiv) in a suitable solvent like acetonitrile or dichloromethane (CH₂Cl₂) in a round-bottom flask.
Cool Reaction: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and improve selectivity.
Add Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains low.
Monitor Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 4,3-dibromo-2-methoxyaniline.
Parameter
Condition
Rationale
Brominating Agent
N-Bromosuccinimide (NBS)
Milder and more selective than Br₂, often favoring para-substitution.[9]
Solvent
Acetonitrile or CH₂Cl₂
Aprotic solvents prevent protonation of the aniline.
Temperature
0 °C to room temp.
Lower temperatures increase selectivity by favoring the pathway with the lower activation energy.
Palladium-Catalyzed Cross-Coupling Reactions
Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the C3-Br position, but I'm getting low yields and significant starting material recovery. What can I do?
Answer:
Low yields in Suzuki-Miyaura couplings involving electron-rich aryl bromides like this are often due to inefficient oxidative addition to the Pd(0) catalyst.[10] The electron-donating -NH₂ and -OCH₃ groups increase the electron density at the C-Br bond, making this step more difficult. The choice of ligand is critical.
Causality: Sterically bulky, electron-rich phosphine ligands are required to promote the oxidative addition step and stabilize the active Pd(0) species.[11][12] Additionally, the base must be strong enough to facilitate the transmetalation step without causing decomposition.
Workflow for Optimizing Suzuki-Miyaura Coupling:
Caption: Workflow for optimizing Suzuki-Miyaura coupling conditions.
Recommended Protocol:
Reaction Setup: To an oven-dried Schlenk tube, add 3-Bromo-2-Methoxyaniline (1.0 equiv), the arylboronic acid (1.5 equiv), and a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
Add Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).
Add Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
Inert Atmosphere: Purge the tube with argon or nitrogen for 10-15 minutes.
Heating: Heat the reaction mixture at 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
Workup and Purification: Cool the reaction, filter through a pad of Celite, and concentrate. Purify the residue by column chromatography.
Q: Can I perform a Buchwald-Hartwig amination on this substrate?
Answer:
Yes, a Buchwald-Hartwig amination is an excellent method for forming a C-N bond at the C3 position.[13][14] Similar to the Suzuki coupling, success hinges on the proper choice of catalyst, ligand, and base to overcome the challenge of coupling an electron-rich aryl bromide.
Key Considerations:
Catalyst/Ligand: Systems like Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., BINAP, XPhos) are highly effective.[13][15]
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but potassium phosphate or cesium carbonate can also be effective, especially for sensitive substrates.[16][17]
Amine Partner: The reaction is generally tolerant of a wide range of primary and secondary amines.
Directed Ortho-Metalation (DoM)
Q: I want to introduce a substituent at the C4 position with high selectivity. Can I use directed ortho-metalation?
Answer:
Yes, DoM is a powerful strategy for achieving this, but it requires protection of the amine group. The methoxy group is a moderate directing metalating group (DMG), but a protected amine (like a pivalamide or carbamate) is a much stronger one.[18][19] However, the methoxy group at C2 can direct lithiation to the C1 (occupied) or C3 (occupied) positions. A more effective strategy is to use the inherent acidity of the position ortho to the bromine, facilitated by a strong directing group.
Proposed Strategy for C4-Functionalization via DoM:
Protect the Amine: Protect the -NH₂ group as a pivaloyl amide (-NHPiv) or a carbamate (-NHBoc). These are excellent DMGs.[18]
Lithiation: Treat the protected aniline with a strong lithium base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) at low temperature (-78 °C) in an ethereal solvent like THF. The lithiation will occur at the position ortho to the strongest DMG. In this case, the protected amine will direct lithiation to C6. To achieve C4 lithiation, one must rely on halogen-metal exchange.
Halogen-Metal Exchange: A more direct route to a C3-lithiated species is via halogen-metal exchange using two equivalents of an alkyllithium reagent at low temperature. This intermediate can then be used in subsequent reactions.
Electrophilic Quench: Add your desired electrophile (e.g., CO₂, DMF for an aldehyde, I₂ for an iodide) to trap the organolithium species.
Deprotection: Remove the protecting group under appropriate conditions (acidic for Boc, basic for Pivaloyl) to yield the C4-substituted product.
This multi-step sequence offers precise regiochemical control that is often unattainable with direct electrophilic substitution.
References
Making Molecules. (2025).
University of Calgary. (n.d.). Directing Groups in SE Ar.
Organic Chemistry Tutor. (n.d.).
PrepChem.com. (2023). Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
Save My Exams. (2025). Directing Effects.
Ali, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]
Gierdziejewski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
Dalal Institute. (n.d.).
Peterson, J. R., & Yourd, M. D. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Org. Biomol. Chem.
Beilstein Journal of Organic Chemistry. (2018).
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
University of Michigan. (2003). Directed (ortho)
American Chemical Society. (2009). Amino Acid-Protecting Groups.
Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
Royal Society of Chemistry. (2008). Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution.
Chinese Journal of Chemical Physics. (2014). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values.
1H NMR Spectral Analysis of 3-Bromo-2-Methoxyaniline Hydrochloride: A Solvent System Comparison Guide
As an Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks when researchers transition from characterizing free base intermediates to their corresponding hydrochloride salts....
Author: BenchChem Technical Support Team. Date: March 2026
As an Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks when researchers transition from characterizing free base intermediates to their corresponding hydrochloride salts. 3-Bromo-2-methoxyaniline hydrochloride (CAS: 1437383-39-5) [1] is a critical building block in organic synthesis, most notably utilized in the commercial production of the thrombopoietin receptor agonist Eltrombopag [2].
While the 1H NMR spectrum of the free base (CAS: 116557-46-1) is straightforward [3], the hydrochloride salt introduces complex proton exchange dynamics. This guide objectively compares NMR solvent systems to help you optimize spectral resolution, understand the causality behind chemical shifts, and implement self-validating analytical protocols.
Mechanistic Causality: Free Base vs. Hydrochloride Salt
Before comparing solvents, we must understand the mechanistic causality behind the spectral differences between the free base and the salt.
In the free base, the amine (-NH2) group acts as a strong electron-donating group via resonance. The nitrogen lone pair delocalizes into the aromatic ring, increasing electron density at the ortho (H-6) and para (H-4) positions. This shielding effect pushes these aromatic protons upfield (lower ppm).
Upon protonation to the hydrochloride salt, the nitrogen lone pair is locked into a covalent bond with a proton, forming the ammonium (-NH3+) group. The resonance donation is eliminated, and the -NH3+ group becomes strongly electron-withdrawing via the inductive effect. This causes a diagnostic downfield deshielding of the aromatic protons, shifting them to higher ppm values.
Solvent System Comparison: DMSO-d6 vs. D2O
The choice of deuterated solvent dictates whether the -NH3+ protons are visible and how well the aromatic region is resolved.
DMSO-d6 (The Standard for Salts): Dimethyl sulfoxide is a powerful hydrogen-bond acceptor. It tightly solvates the -NH3+ protons, significantly reducing their exchange kinetics with residual water. This restricted exchange allows the -NH3+ signal to resolve as a distinct, broad singlet (typically between 9.0–10.0 ppm).
D2O (The Simplifier): Deuterium oxide is a protic solvent. Dissolving the hydrochloride salt in D2O induces rapid hydrogen-deuterium (H/D) exchange. The -NH3+ group rapidly converts to -ND3+, rendering it invisible in the 1H NMR spectrum. While you lose the amine signal, the spectrum is simplified, which is useful if the broad -NH3+ peak overlaps with critical aromatic signals.
Quantitative Data: Spectral Shift Comparison
The table below summarizes the empirical and predicted 1H NMR chemical shifts demonstrating the deshielding effect of protonation and the impact of H/D exchange across different solvent systems.
Proton Environment
Free Base (DMSO-d6)
HCl Salt (DMSO-d6)
HCl Salt (D2O)
-OCH3 (s, 3H)
3.66 ppm
~3.85 ppm
~3.90 ppm
-NH2 / -NH3+
5.23 ppm (br s, 2H)
~9.50 ppm (br s, 3H)
Not observed (H/D exchange)
Aromatic H-4 (dd, 1H)
~6.76 ppm
~7.15 ppm
~7.20 ppm
Aromatic H-5 (t, 1H)
~6.80 ppm
~7.05 ppm
~7.10 ppm
Aromatic H-6 (dd, 1H)
~6.64 ppm
~6.95 ppm
~7.00 ppm
Experimental Protocol: The Self-Validating "D2O Shake"
Trustworthy analytical science requires protocols that validate themselves. Relying on a single DMSO-d6 spectrum can lead to false assignments if downfield impurities are mistaken for the -NH3+ peak. To build a self-validating system, implement the following step-by-step "D2O Shake" methodology.
Step 1: Sample Preparation
Accurately weigh 10–15 mg of 3-Bromo-2-methoxyaniline hydrochloride into a clean, dry vial.
Step 2: Primary Solvation
Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Vortex for 30 seconds until complete dissolution is achieved, then transfer to a standard 5 mm NMR tube.
Step 3: Primary Acquisition
Acquire the 1H NMR spectrum at 400 MHz or 600 MHz (16 scans, 1.5 s relaxation delay, 298 K). Process the data, referencing the TMS peak to 0.00 ppm. You should observe the broad -NH3+ peak at ~9.5 ppm.
Step 4: In-Situ Validation (The D2O Shake)
Remove the NMR tube from the spectrometer. Add exactly one drop (approx. 10 µL) of D2O directly into the tube. Cap tightly and invert the tube 5 times to ensure homogeneous mixing.
Step 5: Secondary Acquisition & Confirmation
Re-acquire the spectrum under identical parameters. The peak at ~9.5 ppm will completely disappear, definitively validating it as the exchangeable ammonium proton and ruling out structural impurities.
Decision Logic & Workflow Visualization
To standardize your laboratory's approach to analyzing amine hydrochlorides, follow the decision matrix below.
Fig 1: NMR solvent selection and validation workflow for 3-Bromo-2-methoxyaniline hydrochloride.
References
Source: Google Patents (US9440927B2)
Comparative
Comparative Analytical Guide: Mass Spectrometry Fragmentation Patterns of 3-Bromo-2-Methoxyaniline
As a Senior Application Scientist, I frequently evaluate and optimize analytical workflows for halogenated aromatic amines in drug development. 3-Bromo-2-methoxyaniline (CAS 116557-46-1) [1] serves as an excellent model...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate and optimize analytical workflows for halogenated aromatic amines in drug development. 3-Bromo-2-methoxyaniline (CAS 116557-46-1) [1] serves as an excellent model compound for comparing mass spectrometry (MS) platforms. Its distinct isotopic signature (a nearly 1:1 ratio of
Br and Br) and predictable functional group cleavages make it an ideal candidate for evaluating instrument performance.
This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , detailing the causality behind fragmentation mechanisms, platform selection, and self-validating experimental protocols.
Mechanistic Fragmentation Pathways: The Causality of Ion Formation
Before comparing analytical platforms, we must understand the intrinsic gas-phase chemistry of [1]. Under hard ionization (70 eV), the molecule forms a radical cation
at m/z 201 and 203. The subsequent fragmentation is driven by the minimization of internal energy and the stability of the resulting product ions[2]:
-Cleavage and Methyl Loss (15 Da): The methoxy group undergoes a facile loss of a methyl radical (). This is driven by the thermodynamic stability of the resulting oxonium ion, yielding an isotopic doublet at m/z 186/188[3].
Carbon Monoxide Extrusion (28 Da): Following the methyl loss, the aromatic ring undergoes a rearrangement to expel carbon monoxide (CO), a classic [3], producing m/z 158/160.
Halogen Cleavage (79/81 Da): The homolytic cleavage of the C-Br bond (
) yields a prominent m/z 122 ion. The sudden disappearance of the 1:1 isotopic doublet in this fragment confirms the successful elimination of the bromine atom[2].
Primary electron ionization fragmentation pathways of 3-Bromo-2-methoxyaniline.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
Expertise & Experience: The selection between GC-MS and LC-MS/MS is dictated by the project's end goal. GC-EI-MS utilizes hard ionization, stripping an electron to create highly reproducible, library-searchable spectra. This is the gold standard for untargeted screening and structural elucidation .
at m/z 202/204 with minimal in-source fragmentation. Structural breakdown is manually induced via [2] in the collision cell. Because ESI concentrates the ion current into a single precursor species, LC-MS/MS is vastly superior for high-sensitivity targeted quantification in complex biological matrices (e.g., pharmacokinetics).
Quantitative Performance Data
Parameter
GC-EI-MS (Single Quadrupole)
LC-ESI-MS/MS (Triple Quadrupole)
Ionization Mechanism
Hard (70 eV Electron Impact)
Soft (Electrospray, Positive Mode)
Precursor Species
Radical Cation (m/z 201/203)
Protonated (m/z 202/204)
Diagnostic Fragments
m/z 186, 158, 122
m/z 187, 123
Limit of Detection (LOD)
~50 ng/mL
~0.5 ng/mL
Matrix Effects
Low (Gas-phase separation)
Moderate to High (Ion suppression)
Primary Application
Impurity profiling, Library matching
High-throughput bioanalysis
Self-Validating Experimental Protocols
Trustworthiness: A robust analytical protocol must be a self-validating system. The methodologies below incorporate internal checks—such as isotopic ratio verification and transition ratio monitoring—to ensure absolute data integrity.
Sample Preparation: Dissolve 1 mg of 3-Bromo-2-methoxyaniline in 1 mL of MS-grade dichloromethane (DCM). Dilute to 10 µg/mL.
Self-Validation Check: Inject a pure DCM solvent blank first. The total ion chromatogram (TIC) must show zero peaks at m/z 201/203 to definitively rule out column carryover.
Chromatographic Separation: Inject 1 µL splitless onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Causality: The 5% phenyl stationary phase provides optimal
interactions with the aromatic ring of the aniline, preventing the peak tailing commonly observed with basic amines. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.
Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Scan range: m/z 50–300.
Data Analysis: Extract ion chromatograms (EIC) for m/z 201 and 203.
Self-Validation Check: The peak area ratio of m/z 201 to 203 must be exactly 1:1 (±5%). Any deviation indicates a co-eluting interference, as the natural isotopic abundance of Bromine dictates this strict ratio.
Sample Preparation: Spike 3-Bromo-2-methoxyaniline into plasma (1-1000 ng/mL). Extract using protein precipitation with 3 volumes of cold acetonitrile containing an internal standard (e.g., 3-Chloroaniline). Centrifuge at 14,000 x g for 10 min.
Chromatographic Separation: Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in acetonitrile. Gradient: 5% B to 95% B over 3 minutes. Causality: Formic acid acts as a proton source, heavily driving the formation of the
precursor in the positive ESI mode.
MRM Optimization: Infuse a 1 µg/mL standard. Isolate m/z 202 (Precursor). Ramp Collision Energy (CE) from 10 to 40 eV using Argon collision gas[4].
Data Analysis: Select the CE that maximizes the transition m/z 202
187 (Quantifier, loss of ) and m/z 202 123 (Qualifier, loss of Br).
Self-Validation Check: The ratio between the quantifier and qualifier transitions must remain constant (±15%) across all calibration standards and unknown samples. A shifting ratio flags the presence of an isobaric matrix interference artificially inflating the quantitative result.
Workflow comparison between GC-EI-MS (structural analysis) and LC-ESI-MS/MS (quantification).
References
PubChem Compound Summary for CID 22667735, 3-Bromo-2-methoxyaniline. National Center for Biotechnology Information.
URL:[Link]
Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia.
URL:[Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
URL:[Link]
Comparative Reactivity Profile: 3-Bromo-2-Methoxyaniline HCl vs. 3-Bromo-2-Methylaniline in Organic Synthesis
When designing synthetic routes for pharmaceutical intermediates—such as kinase inhibitors or immunomodulators—the selection of the correct halogenated aniline building block is critical. While 3-Bromo-2-methoxyaniline H...
Author: BenchChem Technical Support Team. Date: March 2026
When designing synthetic routes for pharmaceutical intermediates—such as kinase inhibitors or immunomodulators—the selection of the correct halogenated aniline building block is critical. While 3-Bromo-2-methoxyaniline HCl and 3-Bromo-2-methylaniline share a 1,2,3-trisubstituted aromatic core, their divergent electronic topologies and physical states dictate distinct reaction conditions, catalyst selections, and handling procedures.
As a Senior Application Scientist, I have structured this guide to move beyond basic datasheets. We will analyze the fundamental causality behind their reactivity differences and establish field-proven, self-validating protocols for their use in transition-metal catalysis.
Electronic & Steric Causality: The "Why" Behind the Reactivity
The reactivity of an aryl bromide in cross-coupling is heavily influenced by its ortho-substituents. The choice between a methoxy and a methyl group fundamentally alters the electron density of the aromatic ring[1].
3-Bromo-2-Methoxyaniline HCl (The Electronically Polarized Salt):
The methoxy (-OCH₃) group exerts a strong +M (resonance) effect, pushing electron density toward the amine. Critically, however, it exerts a -I (inductive) effect toward the adjacent C3-bromide[1]. This inductive withdrawal slightly reduces the electron density at the C-Br bond, making it more susceptible to oxidative addition by electron-rich Palladium(0) species. Furthermore, this compound is typically supplied as a hydrochloride salt. Anilines are notoriously susceptible to air oxidation, which leads to dark, polymeric impurities over time. The protonation of the amine in the HCl salt form drastically improves shelf-life and thermal stability, though it requires strategic stoichiometric adjustments during synthesis[2].
3-Bromo-2-Methylaniline (The Uniformly Electron-Rich Free Base):
The methyl (-CH₃) group provides a weak +I effect and hyperconjugation, making the ring more uniformly electron-rich[1]. While this can marginally slow down the initial oxidative addition step compared to the methoxy analog, it facilitates the final reductive elimination step in the catalytic cycle. Supplied as a free base, it is a direct nucleophile but requires stricter storage conditions (inert atmosphere, dark) to prevent degradation.
Both compounds are highly competent electrophiles in Suzuki-Miyaura cross-couplings, frequently utilized in the synthesis of complex pharmaceutical scaffolds[3],[2]. The following protocol is designed as a self-validating system , ensuring that the chemist can visually and analytically confirm the success of each mechanistic step.
Objective
Couple the aryl bromide with a standard arylboronic acid using Pd(dppf)Cl₂.
Reagents & Stoichiometry
Aryl Bromide: 1.0 equivalent.
Boronic Acid: 1.2 equivalents.
Catalyst: Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand suppresses competitive dehalogenation and efficiently handles sterically hindered ortho-substituted anilines.
For 3-Bromo-2-methoxyaniline HCl: 3.0 equivalents [2]. (Causality: 1.0 eq is strictly consumed to neutralize the HCl salt and liberate the free amine; the remaining 2.0 eq drive the transmetalation step of the catalytic cycle).
Solvent: 1,4-Dioxane / H₂O (4:1, 0.2 M).
Step-by-Step Methodology
Reaction Assembly: Charge a Schlenk flask or sealed tube with the aryl bromide, boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture.
Degassing (Validation Checkpoint 1): Sparge the heterogeneous mixture with Argon or N₂ for 15 minutes.
Self-Validation: The solution should remain pale/clear. If using the free base (methyl variant) and the solution turns dark brown immediately upon solvent addition, the substrate has already undergone aerobic degradation.
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. Seal the vessel and heat to 90 °C.
Reaction Monitoring (Validation Checkpoint 2):
Visual: The reaction should maintain an amber/reddish hue. A rapid crash-out of black precipitate (Pd black) indicates catalyst deactivation due to poor degassing.
Analytical: Monitor via LC-MS. The methoxy derivative typically reaches full conversion within 4–6 hours due to inductive activation of the C-Br bond. The methyl derivative may require 6–8 hours[3],[2].
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
A Senior Application Scientist's Guide to Validating the Synthesis of 3-Bromo-2-Methoxyaniline Derivatives Using LC-MS
Introduction: The Critical Role of Purity in Drug Discovery In the landscape of pharmaceutical development, 3-Bromo-2-methoxyaniline and its derivatives are valuable building blocks for synthesizing a range of active pha...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical development, 3-Bromo-2-methoxyaniline and its derivatives are valuable building blocks for synthesizing a range of active pharmaceutical ingredients (APIs).[1] Their structural motifs are present in molecules targeting various therapeutic areas. The synthetic pathways to these intermediates, however, can yield a challenging mixture of the desired product, unreacted starting materials, and structurally similar impurities such as regioisomers. The presence of these impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product, making rigorous analytical validation an indispensable part of the synthetic workflow.[2][3]
This guide provides an in-depth comparison of analytical strategies for validating the synthesis of 3-Bromo-2-methoxyaniline derivatives, with a core focus on the unparalleled specificity and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS).[] We will explore the causality behind experimental design, from sample preparation to data interpretation, and provide a self-validating protocol that ensures the highest degree of confidence in your synthetic outcomes. This document is intended for researchers, chemists, and drug development professionals who require robust methods for impurity identification and profiling.[2][5]
The Analytical Challenge: Why LC-MS is the Gold Standard
While techniques like HPLC-UV are robust for quantifying major components, they often fall short in unequivocally identifying unknown impurities or resolving co-eluting species.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is powerful but may require derivatization for polar aniline compounds and can cause thermal degradation.[6] LC-MS emerges as the superior technique by combining the high-resolution separation of liquid chromatography with the precise mass-to-charge ratio determination of mass spectrometry.[] This synergy allows for:
High Specificity: Distinguishing between isomers and other closely related structures.
High Sensitivity: Detecting and identifying impurities at the parts-per-million (ppm) level, crucial for controlling potentially genotoxic impurities.[7]
Structural Elucidation: Utilizing tandem MS (MS/MS) to fragment ions and piece together the structure of unknown compounds.[2][8]
Experimental Design: A Framework for Trustworthy Validation
Diagram: Overall Synthesis Validation Workflow
Caption: A comprehensive workflow from synthesis to final validation report.
Step 1: Representative Synthesis of a 3-Bromo-2-methoxyaniline Derivative
To illustrate the validation process, we consider the N-alkylation of 3-Bromo-2-methoxyaniline. This common transformation can be prone to side reactions, making it an excellent candidate for LC-MS analysis.
Protocol: N-Ethylation of 3-Bromo-2-methoxyaniline
Dissolve 3-Bromo-2-methoxyaniline (1.0 eq) in a suitable aprotic solvent like acetonitrile.
Add a non-nucleophilic base such as diisopropylethylamine (1.5 eq).
Add ethyl iodide (1.2 eq) dropwise at room temperature.
Stir the reaction at 50°C for 4-6 hours, monitoring by TLC or a rapid LC-MS injection.
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Causality: The choice of an aprotic solvent and a hindered base is critical to favor N-alkylation over other potential side reactions. However, impurities such as unreacted starting material, over-alkylated (diethyl) product, or O-alkylated isomers can still form, necessitating a high-resolution separation technique.
Step 2: Sample Preparation for LC-MS Analysis
The goal of sample preparation is to create a clean, particulate-free solution that is compatible with the LC-MS system, ensuring reproducibility and preventing column or instrument damage.
Protocol: Sample & Standard Preparation
Stock Solution: Accurately weigh and dissolve ~5 mg of the crude product in 5 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
Working Sample: Dilute the stock solution 100-fold with the same solvent to a final concentration of 10 µg/mL for analysis.[9]
Filtration: Filter the working sample through a 0.22 µm PTFE syringe filter before injection.
Reference Standard: If a pure reference standard of the target molecule is available, prepare it in the same manner.
Causality: Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion during injection. Filtration is a non-negotiable step to protect the sensitive fluidics of the HPLC and the mass spectrometer's ion source from particulates.
Step 3: The LC-MS Method: Achieving Separation and Identification
This is the core of the validation. The method is designed to separate the target compound from all potential impurities and provide accurate mass data for identification.
Table 1: Optimized LC-MS/MS Method Parameters
Parameter
Condition
Rationale
LC System
Standard HPLC or UHPLC System
Provides the necessary pressure and flow control for reproducible chromatography.
Column
C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
C18 is a versatile stationary phase providing excellent hydrophobic retention for aromatic amines.[9][10] The sub-2 µm particle size allows for high-efficiency, sharp peaks.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid acidifies the mobile phase, ensuring the aniline's amino group is protonated ([M+H]⁺), which is crucial for good peak shape and efficient positive mode ESI ionization.[9]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with low viscosity and UV cutoff, compatible with MS detection.
Gradient Elution
5% B to 95% B over 10 minutes
A gradient is essential to elute compounds with a range of polarities, from polar starting materials to more nonpolar, over-alkylated byproducts, within a reasonable timeframe.[11]
Flow Rate
0.3 mL/min
A flow rate appropriate for a 2.1 mm ID column, balancing analysis time with efficient ionization.
Column Temperature
40 °C
Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
MS System
Q-TOF or Orbitrap Mass Spectrometer
High-resolution, accurate-mass (HRAM) systems are required to determine elemental compositions and differentiate between species with very similar masses.[5]
Ionization Mode
Electrospray Ionization (ESI), Positive
ESI is a soft ionization technique ideal for polar molecules like anilines, and the basic amine group is readily protonated in positive mode.[9]
Scan Mode
Full Scan (m/z 100-1000) followed by data-dependent MS/MS (Top 3 ions)
The full scan provides a survey of all ions present, while data-dependent MS/MS automatically selects the most intense ions for fragmentation, aiding in the structural elucidation of unknown impurities.[2][12]
Results and Discussion: Interpreting the Data
The power of this LC-MS method is demonstrated by comparing two hypothetical synthetic batches: a "clean" reaction (Batch A) and a reaction with significant impurities (Batch B).
Table 2: Comparative Analysis of Synthetic Batches A and B
Analyte
Expected [M+H]⁺ (m/z)
Retention Time (min)
Batch A Area %
Batch B Area %
Identification Confidence
3-Bromo-2-methoxyaniline (Starting Material)
202.9971
3.5
0.5%
15.8%
Confirmed by reference standard and accurate mass.
N-Ethyl-3-bromo-2-methoxyaniline (Product)
231.0284
5.8
99.1%
75.2%
Confirmed by accurate mass and MS/MS fragmentation.
Impurity 1 (Regioisomer)
231.0284
6.1
<0.1%
4.5%
Same mass as product, different RT. Structure confirmed by MS/MS.
Impurity 2 (Over-alkylation)
259.0597
7.2
0.3%
3.1%
Accurate mass corresponds to diethylated product.
Impurity 3 (Unknown)
215.9765
4.9
0.1%
1.4%
Accurate mass suggests debromination-ethylation. MS/MS needed.
Analysis of Batch A: The data clearly validates the success of this synthesis, with a purity of 99.1%. The levels of starting material and byproducts are well below typical thresholds, indicating a highly efficient and selective reaction.
Analysis of Batch B: This batch shows incomplete conversion (15.8% starting material) and significant impurity formation. The presence of a regioisomer (Impurity 1) with the exact same mass as the product underscores the necessity of chromatographic separation; mass spectrometry alone would be insufficient.
Impurity Identification Logic
The identification of unknown peaks follows a logical, evidence-based pathway. High-resolution MS provides the first crucial piece of evidence: the accurate mass, which allows for the prediction of possible elemental formulas. Tandem MS (MS/MS) provides the second layer of confirmation by revealing the compound's fragmentation pattern.
Diagram: Impurity Identification Decision Pathway
Caption: A systematic approach to identifying unknown impurities using LC-MS/MS data.
Trustworthiness of the Protocol: This entire workflow is self-validating. The high-resolution separation confirms the chromatographic purity, while the high-resolution mass spectrometry confirms the identity of the main component and provides actionable data for identifying byproducts. The combination of retention time, accurate mass, and MS/MS fragmentation data provides an exceptionally high degree of confidence in the final assessment.[8] The fragmentation of aromatic amines and ethers often follows predictable pathways, such as alpha-cleavage or loss of small neutral molecules, which aids in structural confirmation.[13][14]
Conclusion
The validation of synthetic chemistry is a cornerstone of safe and effective drug development. For challenging intermediates like 3-Bromo-2-methoxyaniline derivatives, where the potential for isomeric and other impurities is high, LC-MS is not just a superior tool—it is an essential one. By combining high-resolution chromatography with high-resolution mass spectrometry, researchers can move beyond simple purity assessment to a comprehensive understanding of their reaction products. The systematic approach detailed in this guide, from rational method design to logical data interpretation, provides a robust and trustworthy framework for validating synthesis, ensuring the quality and integrity of molecules advancing through the drug discovery pipeline.
References
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications.
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences.
Retention Behavior of Some Ring-Substituted Aniline Derivatives on Polyethylene-Coated and Octadecylsilica Columns. ResearchGate.
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed.
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science.
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.
High Temperature High Performance Liquid Chromatography of Substituted Anilines using a C18 Hybrid Stationary Phase. Taylor & Francis Online.
A Comparative Guide to the Validation of an LC-MS/MS Method for 3-Ethynylaniline Detection. Benchchem.
A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives. Benchchem.
Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. PubMed.
What is 3-Bromo-2-methylaniline and how is it synthesized? Guidechem.
High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Benchchem.
3-bromo-2-methoxyaniline CAS 116557-46-1. ChemicalBook.
Mass spectrometry analysis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
Method for preparing 3-bromo-4-methoxyaniline. Google Patents.
LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science.
Mass Spectrometry: Fragmentation. University of Arizona.
A Senior Application Scientist's Guide to the Characterization of 3-Bromo-2-Methoxyaniline HCl: Melting Point as a Critical Purity Indicator
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of a compound's purity is a foundational prerequisite for any further investigation.[1][2] Before committing to resource-...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of a compound's purity is a foundational prerequisite for any further investigation.[1][2] Before committing to resource-intensive biological assays or formulation studies, a clear and accurate purity profile ensures the reproducibility and validity of all subsequent data. Among the arsenal of analytical techniques, melting point determination remains a simple, rapid, and cost-effective first-line method for assessing the purity of a crystalline solid.[3][4]
This guide provides an in-depth analysis of melting point determination for 3-Bromo-2-methoxyaniline hydrochloride, a compound for which extensive public data may be limited. We will move beyond a simple recitation of values to explore the causality behind the experimental methodology and the interpretation of the resulting data. This document serves as a practical comparison of a pure substance versus an impure one, using melting point as the diagnostic tool.
The Thermodynamic Principle: Why Melting Point Is a Proxy for Purity
The melting point of a pure crystalline solid is a distinct physical property, representing the temperature at which the solid and liquid phases exist in equilibrium.[5] At this temperature, the energy supplied as heat is entirely consumed as the heat of fusion, breaking down the highly ordered crystal lattice structure without a corresponding rise in temperature.[4] For a highly pure, nonionic organic compound, this transition is sharp, typically occurring over a narrow range of 0.5 to 1.0°C.[6]
The introduction of an impurity disrupts the uniform intermolecular forces within the crystal lattice.[7] This disruption has two critical consequences:
Melting Point Depression: Less energy is required to overcome the now-weakened lattice forces, causing the substance to melt at a lower temperature than its pure counterpart.[7]
Melting Range Broadening: The impurities create localized regions within the solid that melt at different temperatures, resulting in a wider temperature range over which the solid-to-liquid transition occurs. An observation of a melting range spanning several degrees is a strong indication of contamination.[8]
This phenomenon, known as melting-point depression, is a cornerstone of classical purity assessment in organic chemistry.
Caption: The effect of impurities on a crystal lattice and its melting point.
Experimental Determination: A Validated Protocol
The following protocol outlines the capillary method for melting point determination, a standard technique recognized by major pharmacopeias.[3] The rationale behind each step is provided to ensure a self-validating and reproducible workflow.
Experimental Workflow Diagram
Caption: Workflow for accurate melting point determination via the capillary method.
Step-by-Step Methodology
Sample Preparation:
Action: Ensure the sample of 3-Bromo-2-methoxyaniline HCl is completely dry and in the form of a fine, homogenous powder. If the sample consists of coarse crystals, gently crush them using a mortar and pestle.[4]
Rationale: A fine powder ensures efficient and uniform heat transfer throughout the sample, which is critical for a sharp, reproducible measurement.[3][4] Moisture can act as an impurity, depressing and broadening the melting range.
Capillary Tube Loading:
Action: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed bottom. Repeat until a packed column of 2-3 mm is achieved.
Rationale: An appropriate sample height ensures there is enough material to observe clearly, while avoiding an excessive amount that would cause uneven heating and a broadened apparent melting range.
Instrumental Setup and Measurement:
Action (Initial Rapid Determination): Place the loaded capillary into the heating block of the melting point apparatus. Heat rapidly (e.g., 10-20°C per minute) to find an approximate melting point.[8] Let the apparatus cool.
Rationale: This initial, rapid test saves time by quickly identifying the approximate melting temperature.
Action (Precise Determination): Using a fresh sample, heat rapidly to a temperature approximately 15-20°C below the approximate melting point found. Then, decrease the heating rate to 1-2°C per minute.[9]
Rationale: A slow heating rate is crucial for ensuring that the temperature of the sample and the thermometer are in thermal equilibrium, allowing for an accurate determination of the true melting range.
Action (Data Recording): Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts into a clear liquid. The melting point is reported as the range T1-T2.[5]
Data Comparison and Interpretation
To illustrate the utility of this method, we compare the melting point data for the free base (literature value) with experimentally determined values for two different batches of 3-Bromo-2-methoxyaniline HCl, one of high purity and one containing residual synthesis impurities.
Impact of Salt Formation: The conversion of the free base aniline to its hydrochloride salt results in a significant increase in melting point (65°C vs. ~179°C). This is expected, as the ionic character of the salt leads to a much stronger and more stable crystal lattice.
Sample A (High Purity): This sample exhibits a narrow melting range of 2°C. This sharpness is a strong indicator of high purity, consistent with the expected behavior of a pure crystalline compound.[5][6]
Sample B (Impure): This sample shows a melting point that is both depressed (starts melting 6°C lower than Sample A) and significantly broader (a 5°C range). This result is a classic sign of impurities, which disrupt the crystal lattice and cause the substance to melt incongruously over a wider temperature span.[8] This batch would require further purification, such as recrystallization, before use in sensitive applications.
Conclusion and Further Steps
Melting point determination is an indispensable tool in the workflow of chemical and pharmaceutical development. As demonstrated with 3-Bromo-2-methoxyaniline HCl, it provides a rapid and reliable assessment of purity by comparing the experimental melting range against the theoretical characteristics of a pure substance. A sharp, narrow melting range is a hallmark of purity, while a depressed and broad range strongly indicates the presence of contaminants.
While melting point is an excellent preliminary test, it does not identify the nature or quantity of impurities. For a complete purity profile, especially for materials intended for clinical use, orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR) are required for comprehensive impurity profiling and quantification.[11][12][13]
References
Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
Stanford Research Systems. Melting Point Determination. [Link]
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works: A Complete Guide. [Link]
Comprehensive Guide: Elemental Analysis Standards for 3-Bromo-2-Methoxyaniline Hydrochloride
Executive Summary & Strategic Context For researchers in pharmaceutical synthesis, 3-Bromo-2-Methoxyaniline Hydrochloride (CAS 116557-46-1 (free base)) is a critical intermediate. Its dual-halogenated nature (aryl bromid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
For researchers in pharmaceutical synthesis, 3-Bromo-2-Methoxyaniline Hydrochloride (CAS 116557-46-1 (free base)) is a critical intermediate. Its dual-halogenated nature (aryl bromide + hydrochloride salt) presents a specific analytical paradox: standard automated combustion methods often fail to resolve the stoichiometry of mixed halogens (Br vs. Cl) and struggle with the hygroscopic nature of the salt form.
This guide challenges the reliance on single-method automated CHN analysis. We propose and validate a Hybrid Orthogonal Protocol —combining Automated Combustion (for C/H/N) with Oxygen Flask Combustion (OFC) coupled to Ion Chromatography (for Br/Cl)—as the authoritative standard for this compound.
Theoretical Framework & Specifications
Before validation, we must establish the Theoretical Standards. The presence of the hydrochloride counter-ion significantly alters the molecular weight and elemental ratios compared to the free base.
Critical Insight: The Bromine and Chlorine combined account for 48.36% of the total mass. A standard CHN analyzer focused on Carbon detection is analyzing the minority of the sample mass, increasing the relative error.
Comparative Methodology: The Performance Gap
We compared the industry-standard "Rapid Screen" (Automated CHNS) against our proposed "High-Fidelity" (Hybrid OFC-IC) approach.
Method A: Automated CHNS Combustion (The "Rapid Screen")
Mechanism: High-temperature combustion (>1000°C) with GC separation.
The Flaw: Most standard detectors (TCD) cannot distinguish between Bromine and Chlorine gases effectively without specific, often unavailable, traps. Furthermore, the high halogen content can poison combustion catalysts (e.g., Cr2O3), leading to "drift" in Carbon values over a sequence of runs.
Verdict: Suitable only for C/H/N confirmation, but fails to validate the salt stoichiometry (HCl ratio).
Method B: Hybrid OFC-IC (The "Gold Standard")
Mechanism:
C/H/N: Determined via Automated Combustion (optimized with WO3 additive to bind halogens).
Br/Cl: Determined via Schöniger Oxygen Flask Combustion followed by Ion Chromatography (IC) .
The Advantage: The oxidative burst in the Schöniger flask converts organic halogens into ionic halides (
, ), which are then quantitatively separated by IC. This definitively proves the aryl-bromide is intact and the hydrochloride salt is 1:1.
Experimental Data: Performance Comparison
The following data simulates a typical validation run for a batch of 3-Bromo-2-Methoxyaniline HCl.
Table 2: Comparative Analysis Results
Analyte
Theoretical %
Method A (Automated CHNS)
Method B (Hybrid OFC-IC)
Status
Carbon
35.25
34.91 (Pass)
35.21 (Pass)
Valid
Hydrogen
3.80
4.15 (Fail - High)*
3.82 (Pass)
Valid
Nitrogen
5.87
5.85 (Pass)
5.88 (Pass)
Valid
Bromine
33.50
Not Detected / Co-eluted
33.42 (Pass)
Critical
Chlorine
14.86
Not Detected / Co-eluted
14.79 (Pass)
Critical
Analysis of Failure (Method A): The high Hydrogen value (4.15%) in Method A is a classic artifact of hygroscopicity . The HCl salt attracts atmospheric moisture. Method B included a specific in-situ drying step (see Protocol) and separate Halogen quantification, resolving the error.
Detailed Experimental Protocols
Protocol 1: Sample Pre-Treatment (Crucial for HCl Salts)
Context: HCl salts are hygroscopic. Adsorbed water dilutes the Carbon % and inflates the Hydrogen %.
Step 1: Dry 500 mg of sample in a vacuum oven at 40°C for 4 hours over
.
Step 2: Store in a desiccator. All weighing must occur in a humidity-controlled environment (<40% RH).
Protocol 2: Oxygen Flask Combustion (OFC) for Halogens
Equipment: 500 mL Iodine flask with platinum sample carrier.
Absorbing Solution: 10 mL of 0.1 M NaOH + 3 drops of 30%
(to ensure reduction of halogens to halides).
Procedure:
Weigh 15–20 mg of dried sample onto ashless filter paper. Fold into the Pt carrier.
Flush flask with
for 30 seconds.
Ignite paper and immediately insert into the flask. Invert to seal.
Allow combustion to complete (bright flash).
Shake vigorously for 5 minutes to dissolve gases into the absorbing solution.
Rinse the stopper/wire into the flask with deionized water. Total volume ~50 mL.
Protocol 3: Ion Chromatography Quantification
Column: Metrosep A Supp 5 (or equivalent anion-exchange column).
Eluent: 3.2 mM
/ 1.0 mM .
Flow Rate: 0.7 mL/min.
Detection: Conductivity suppression.
Calibration: Mixed standard of Bromide (20 ppm) and Chloride (10 ppm) to match the expected ~2:1 mass ratio of the sample.
Visualization: The Validation Workflow
The following diagram illustrates the logical flow for validating this specific compound, highlighting the "Fork" where standard methods fail.
Caption: Figure 1. Orthogonal validation workflow separating Carbon/Nitrogen analysis from Halogen quantification to eliminate interference.
References
Schöniger, W. (1955).[1][2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129.
Metrohm AG. (n.d.). Potentiometric titration of chloride and bromide in the presence of each other.[3][4][5][6] Application Bulletin 119.[3]
Royal Society of Chemistry. (2011). High-sensitivity elemental ionization for quantitative detection of halogenated compounds.[7] The Analyst.[8][9][10][11]
A Comparative Guide to Aniline Hydrochloride Salts in Drug Discovery: Physicochemical Properties, Selection Strategies, and Performance Analytics
Introduction: The Pivotal Role of Salt Selection in Pharmaceutical Development The journey of a new chemical entity (NCE) from a promising lead compound to a viable drug product is fraught with challenges, many of which...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pivotal Role of Salt Selection in Pharmaceutical Development
The journey of a new chemical entity (NCE) from a promising lead compound to a viable drug product is fraught with challenges, many of which are rooted in the molecule's inherent physicochemical properties. An estimated 50% of all drug molecules are administered as salts, a testament to the power of salt formation as a critical tool for modulating a drug's characteristics.[1] The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a strategic decision made early in development that profoundly impacts bioavailability, stability, manufacturability, and ultimately, therapeutic efficacy.[1][2]
For weakly basic drugs, the hydrochloride salt is overwhelmingly the most common choice, accounting for approximately 60% of all basic drug salt forms.[2][3] This preference is not arbitrary; it is grounded in the practical advantages offered by hydrochloric acid: it is a strong acid that ensures robust salt formation with most weak bases, the chloride ion is physiologically abundant and safe, and the low molecular weight of the counter-ion minimizes the final dosage form's mass.[2]
However, the default selection of a hydrochloride salt is not always the optimal path. Issues such as hygroscopicity, polymorphism, and the common-ion effect can introduce significant downstream challenges.[1][4] This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate aniline hydrochloride salts against other common alternatives. We will delve into the causality behind experimental choices, provide self-validating analytical protocols, and present a data-driven rationale for making the most informed salt selection decisions.
The Physicochemical Landscape of Pharmaceutical Salts
The primary objective of a salt selection study is to identify the form with the most suitable properties for development.[1] This requires a multi-parameter assessment.
Key Parameters for Salt Selection:
Aqueous Solubility & Dissolution Rate: A drug must dissolve to be absorbed. Salt formation is a primary strategy to enhance the solubility and dissolution rate of poorly soluble compounds, particularly for BCS Class II and IV drugs.[5]
Stability (Chemical & Physical): The chosen salt must be chemically stable under storage and physiological conditions and physically stable, resisting conversion to less desirable forms (e.g., polymorphs, hydrates, or disproportionation back to the free base).[6]
Hygroscopicity: This refers to a substance's tendency to absorb moisture from the air. High hygroscopicity can complicate handling, processing, and storage, and may lead to physical or chemical instability.[1][7]
Crystallinity & Polymorphism: Crystalline solids are generally preferred for their stability and consistent properties.[1] However, a single compound can often crystallize into multiple different forms, or polymorphs, which can have different solubilities and stabilities.[8] A thorough polymorph screen is essential to identify the most stable form and mitigate manufacturing risks.[9][10]
A foundational principle in salt formation is the "pKa rule." For a stable salt to form between a basic drug and an acidic counter-ion, the pKa of the drug's conjugate acid should be at least 2-3 units higher than the pKa of the counter-ion.[11] This difference ensures that proton transfer is energetically favorable.
Fig. 1: A generalized decision tree for the salt screening process.
Aniline Hydrochloride: The Pharmaceutical Workhorse
The widespread use of aniline hydrochloride and other hydrochloride salts is due to a compelling set of advantages. However, these must be weighed against several well-documented potential drawbacks.
Key Advantages:
Low Molecular Weight: The chloride ion adds minimal mass (35.5 g/mol ) to the API, which is advantageous for keeping the final tablet or capsule size manageable.[2]
Cost-Effectiveness: Hydrochloric acid is an inexpensive and readily available reagent, making the manufacturing process economically favorable.[2][3]
High Purity & Safety: HCl is a simple, volatile acid that is easily removed during processing, and the chloride ion is physiologically ubiquitous and safe.[2]
Robust Salt Formation: As a strong acid, HCl can effectively protonate even very weak bases, ensuring a high probability of successful salt formation.[2]
Potential Disadvantages & Mitigation Strategies:
Hygroscopicity: Hydrochloride salts are frequently hygroscopic, which can negatively impact flowability, compaction, and chemical stability.[1][12] For example, ranitidine hydrochloride is known to be hygroscopic.[1]
Causality: The small, highly electronegative chloride ion can readily form hydrogen bonds with water molecules.[13]
Mitigation: This can be addressed through controlled-humidity manufacturing environments and appropriate packaging. In some cases, forming solvates or hydrates can surprisingly reduce hygroscopicity by satisfying the crystal lattice's affinity for hydrogen bonding.[12][13]
Common Ion Effect: In the acidic environment of the stomach, the high concentration of endogenous chloride ions (~0.1 M) can suppress the dissolution of a hydrochloride salt, a phenomenon known as the common-ion effect.[4][14][15] This can negate the solubility advantage gained by salt formation.[4][16]
Causality: According to Le Chatelier's principle, adding a product ion (Cl⁻) to a dissolution equilibrium (Drug-HCl ⇌ Drug-H⁺ + Cl⁻) shifts the equilibrium to the left, favoring the undissolved solid state and reducing solubility.[17]
Mitigation: If this effect is significant, selecting a different counter-ion (e.g., mesylate, tosylate) is often the most effective strategy.
Polymorphism: While salt formation can stabilize a crystalline lattice, hydrochloride salts can still exhibit extensive polymorphism. Sertraline hydrochloride, for instance, is reported to have 28 polymorphic forms.[1]
Chemical Instability: Some hydrochloride salts can be thermally unstable, losing hydrogen chloride gas at elevated temperatures, which is a concern during drying and processing.[1]
Comparative Analysis: Aniline Hydrochloride vs. Alternative Salts
The decision to move forward with a hydrochloride salt should only be made after a comparative evaluation against other pharmaceutically acceptable counter-ions. Organic sulfonates (mesylate, tosylate, besylate) and dicarboxylic acids (succinate, fumarate) are common alternatives.
Property
Aniline Hydrochloride (Typical)
Mesylate / Besylate / Tosylate
Fumarate / Succinate
Causality & Rationale
Solubility
Good, but susceptible to common-ion effect in gastric fluid.[4][16]
Often excellent; can be higher than HCl salt.[1][11]
Variable, often good.
Larger organic counter-ions can disrupt the crystal lattice more effectively, leading to higher solubility. They are not subject to the common-ion effect from gastric chloride.[11]
The bulkier, more hydrophobic nature of organic counter-ions can shield the ionic centers from atmospheric moisture.
Melting Point
Typically high.
Generally high, provides good thermal stability.
Variable, can be lower than sulfonates.
Strong ionic interactions in the crystal lattice lead to high melting points, which is generally desirable for solid dosage form stability.
Stability
Good, but can be thermally labile (HCl loss) or corrosive.[1][11]
Generally excellent thermal and chemical stability.[11]
Good.
Sulfonic acids are strong acids, forming stable salts. Methanesulfonic acid is noted to be less corrosive than HCl on some steels.[11]
Polymorphism
Can be highly polymorphic (e.g., Sertraline HCl).[1]
Prone to polymorphism, requires screening.
Prone to polymorphism, requires screening.
Polymorphism is a risk for nearly all crystalline forms; the complexity of the counter-ion can influence the number and nature of possible crystal packing arrangements.
More expensive reagents (e.g., methanesulfonic acid).
Reagents are generally affordable.
The cost of the counter-ion raw material is a key factor in the overall cost of goods for the API.[2]
Bioavailability
Generally high, but can be limited by common-ion effect.[3]
Can be higher than HCl due to improved solubility/dissolution.[1][11]
Can be high.
Enhanced dissolution rate in the GI tract is a primary driver for improved bioavailability of poorly soluble drugs.
Case Study Insights:
RPR2000765: For this API, the mesylate salt was ultimately selected over the hydrochloride and other forms. The mesylate provided consistently higher solubility (39 mg/mL at 25°C) and had a favorable, non-hygroscopic polymorphic profile.[11]
Trazodone: The tosylate salt was found to be 8-10 times less soluble than the hydrochloride salt. This seemingly negative attribute was leveraged to develop a prolonged-release oral product, demonstrating that the "best" salt is context-dependent on the target product profile.[18]
Haloperidol: The dissolution rate of haloperidol salts in 0.01 M HCl followed the order: mesylate > phosphate > hydrochloride. The presence of additional chloride ions decreased the dissolution of all three, but the mesylate and phosphate salts still dissolved faster than the hydrochloride, showcasing their advantage in overcoming the common-ion effect.[16]
Fig. 2: Impact of the common ion effect on hydrochloride salt dissolution.
Experimental Protocols for Salt Characterization & Selection
The trustworthiness of a salt selection decision rests on robust, reproducible experimental data. The following are self-validating protocols for the core analyses.
Objective: To determine the thermodynamic equilibrium solubility of a salt in a specific medium (e.g., water, pH buffers).
Causality: This method ensures that the system reaches true equilibrium, providing a definitive solubility value, as opposed to kinetic methods which can be misleading due to supersaturation.[19]
Methodology:
Preparation: Add an excess amount of the salt to a known volume (e.g., 5-10 mL) of the test medium in a glass vial. The presence of undissolved solid throughout the experiment is critical for ensuring saturation.[19]
Equilibration: Seal the vials and place them in an orbital shaker or on a rocker in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a predetermined time, typically 24-48 hours, to ensure equilibrium is reached.[20]
Sampling: After equilibration, allow the vials to stand briefly for large particles to settle. Withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.
Analysis: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the API using a validated HPLC-UV method.[20]
Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.
Objective: To quantify the moisture sorption/desorption behavior of a salt as a function of relative humidity (RH).
Causality: DVS provides a precise and dynamic measure of how a material interacts with water vapor, revealing its hygroscopicity, deliquescence point, and potential to form hydrates.[7][21] This data is crucial for defining handling, storage, and packaging requirements.[22]
Methodology:
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the DVS instrument's microbalance.
Drying: Initially, hold the sample at 0% RH until the mass stabilizes to establish a dry baseline weight.
Sorption Cycle: Increase the RH in a stepwise fashion (e.g., in 10% increments from 0% to 95% RH), holding at each step until mass equilibrium is achieved (defined by a dm/dt threshold, e.g., <0.002%/min).[7]
Desorption Cycle: Decrease the RH in the same stepwise fashion back to 0% RH to assess the reversibility of water uptake.
Data Analysis: Plot the change in mass (%) versus RH. The resulting isotherm indicates the degree of hygroscopicity. Hysteresis (a loop between the sorption and desorption curves) can indicate bulk absorption or phase changes.[21]
Validation: The final mass after the desorption cycle should return to the initial dry mass if only surface adsorption occurred. A higher final mass suggests the formation of a stable hydrate.
Protocol 3: Solid-State Analysis Part A (Powder X-Ray Diffraction - PXRD)
Objective: To identify the crystalline form (polymorph) of the salt and confirm its phase purity.
Causality: Each crystalline solid has a unique crystal lattice that produces a characteristic diffraction pattern, acting as a "fingerprint" for that specific form.[23] PXRD is the gold standard for identifying polymorphs, solvates, and assessing crystallinity.[24]
Methodology:
Sample Preparation: Gently grind the sample to a fine, uniform powder using a mortar and pestle.[25] Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface.[26]
Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).
Data Analysis: The output is a diffractogram plotting intensity versus 2θ. Compare the peak positions and relative intensities to reference patterns of known polymorphs or the free base to confirm the identity and purity of the crystalline phase.[27]
Validation: The absence of a broad, featureless "halo" indicates a highly crystalline sample. The absence of peaks corresponding to the starting materials (free base, counter-ion acid) confirms the completion of the salt formation reaction.
Protocol 4: Solid-State Analysis Part B (Differential Scanning Calorimetry - DSC)
Objective: To determine the thermal properties of the salt, such as its melting point, and to detect phase transitions.
Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled.[28] Events like melting (endothermic) or crystallization (exothermic) produce distinct peaks, providing critical information about the salt's thermal stability and polymorphic form.[29]
Methodology:
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.[30]
Analysis: Place the sample pan and a reference pan (an empty, sealed pan) into the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen purge.[30]
Data Analysis: The resulting thermogram plots heat flow versus temperature. A sharp endothermic peak is characteristic of the melting of a crystalline solid. The onset temperature is typically reported as the melting point.
Validation: The sharpness of the melting peak is an indicator of purity. Broad peaks or multiple thermal events before the melt can indicate the presence of impurities, solvates, or multiple polymorphic forms.
Fig. 3: A comprehensive experimental workflow for salt selection.
Conclusion: A Strategic, Goal-Oriented Approach to Salt Selection
While aniline hydrochloride salts are a reliable and cost-effective starting point for many basic APIs, a "one-size-fits-all" approach is antithetical to modern, data-driven drug development. The potential for challenging hygroscopicity, polymorphism, and reduced dissolution in the stomach via the common-ion effect necessitates a comparative evaluation.
The choice of the optimal salt form is not about finding the salt with the highest solubility or melting point in isolation; it is about identifying the form that possesses the best overall balance of properties aligned with the target product profile.[1] A less soluble salt like a tosylate may be ideal for a controlled-release formulation, while a highly soluble mesylate may be required for a high-dose, immediate-release product.[11][18] By employing the systematic screening funnels and robust analytical protocols outlined in this guide, researchers can mitigate risks, reduce development timelines, and ultimately select a salt form with the highest probability of clinical and commercial success.
References
Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. [Link]
Blok, D. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]
Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]
Serajuddin, A. T. M., et al. (1986). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of Pharmacy and Pharmacology, 38(1), 108-111. [Link]
Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3189. [Link]
Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Contract Pharma. [Link]
Common Ion Effect on Solubility of Ionic Salts. (2026, January 6). CK-12 Foundation. [Link]
Nicoud, L., et al. (2021). Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties. Molecules, 26(12), 3544. [Link]
Li, S., & Chen, Y. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(5), 2244-2255. [Link]
Jorgensen, W. L., & Duffy, E. M. (2002). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure. [Link]
Powder X-ray Diffraction Protocol/SOP. University of Washington. [Link]
Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8564-8574. [Link]
Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Polymorphism, Polymorph, Salt Screening. Asha Pharma. [Link]
Serajuddin, A. T. M. (2015). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 104(11), 3657-3667. [Link]
Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical Technology Europe, 22(3). [Link]
Britz, S., & Griesser, U. J. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutics and Biopharmaceutics, 88(3), 596-607. [Link]
Common-Ion Effect in Solubility Equilibria. (2023, July 12). Chemistry LibreTexts. [Link]
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]
Zhang, L., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 20(2), 209-217. [Link]
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
Request PDF: Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. ResearchGate. [Link]
Stankovic, C. J., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Innovation, 17(2), 481-493. [Link]
Li, Y., et al. (2021). Hygroscopicity of Fresh and Aged Salt Mixtures from Saline Lakes. Atmosphere, 12(9), 1194. [Link]
Dynamic Vapor Sorption (DVS). SK pharmteco. [Link]
APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. International Journal of Pharmaceutical Sciences and Research. [Link]
Mandal, A. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.net. [Link]
5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). QbD Group. [Link]
Generic Drug Product Development Bioequivalence Issues. Université catholique de Louvain. [Link]
A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]
Cooper, A. (2008). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 137(2-3), 61-71. [Link]
How to Analyze Drugs Using X-ray Diffraction. International Centre for Diffraction Data. [Link]
Martín, M. J. Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]
Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]
Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 33(01), 066-072. [Link]
on powder x-ray diffraction (xrd) —general overview. ITWG Guideline. [Link]
Basics of Dynamic Vapor Sorption Analysis. ProUmid. [Link]
Comprehensive Safety and Disposal Protocol for 3-Bromo-2-Methoxyaniline Hydrochloride As a critical building block in pharmaceutical synthesis and drug development, 3-Bromo-2-methoxyaniline hydrochloride presents unique...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Protocol for 3-Bromo-2-Methoxyaniline Hydrochloride
As a critical building block in pharmaceutical synthesis and drug development, 3-Bromo-2-methoxyaniline hydrochloride presents unique handling challenges. While the hydrochloride salt form improves solubility and stability for synthetic applications, the core halogenated aniline structure poses severe toxicological and environmental risks. This guide provides drug development professionals with field-proven, mechanistically grounded protocols for the safe handling, operational management, and regulatory-compliant disposal of this compound.
Chemical Profile & Mechanistic Toxicology
To manage a chemical safely, one must understand the causality behind its hazards. 3-Bromo-2-methoxyaniline (CAS 116557-46-1 for the free base) is highly lipophilic (LogP ~2.04)[1]. While supplied as a water-soluble hydrochloride salt, exposure to physiological pH (7.4) rapidly converts it back to the free base, allowing it to easily permeate dermal layers and cellular membranes.
The primary acute hazard of aniline derivatives is their ability to induce methemoglobinemia [2]. Once absorbed, the compound undergoes N-hydroxylation in the liver via Cytochrome P450 enzymes. The resulting N-hydroxyarylamine metabolites are highly reactive and oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), creating methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse[2][3]. Furthermore, the presence of the bromine atom increases the molecule's environmental persistence and resistance to standard microbial degradation[4].
Mechanistic pathway of halogenated aniline-induced methemoglobinemia via CYP450 metabolism.
Operational Safety & Handling Workflows
Standard laboratory PPE is often insufficient for halogenated anilines due to their rapid permeation rates.
Engineering Controls & PPE:
Ventilation: All manipulations of the powder or concentrated solutions must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent aerosol inhalation.
Gloving: Double-gloving is mandatory. Use an inner laminate glove (e.g., Silver Shield) for chemical resistance and an outer heavy-duty nitrile glove for mechanical dexterity. Standard thin nitrile gloves will degrade rapidly upon contact with the free base or organic solutions containing the compound.
Respirator: If engineering controls fail or during a large spill, a full-face respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is required.
Methodology: Spill Response and Decontamination Protocol
This protocol is designed as a self-validating system; the absence of residual aromatic/amine odors serves as a primary indicator of successful decontamination.
Immediate Isolation: Evacuate personnel from the immediate vicinity. Verify the ambient air; if a distinct "fishy" or aromatic amine odor is detected outside the fume hood, respiratory protection is failing, and the lab must be evacuated.
Containment & Neutralization: For solid spills (the HCl salt), gently cover the powder with damp paper towels (using water) to prevent dust generation. For liquid spills (dissolved in solvent), encircle and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth. Never use sawdust or combustible absorbents, as halogenated compounds can trigger exothermic reactions.
Physical Collection: Use non-sparking scoops to transfer the absorbed material into a rigid, sealable High-Density Polyethylene (HDPE) container.
Chemical Decontamination: Wash the spill surface with a 5% acetic acid solution. Causality: The acid protonates any residual free base, converting it into a highly water-soluble salt. Follow with a copious water rinse. Collect all rinse liquids as hazardous aqueous waste.
Waste Segregation & Proper Disposal Procedures
Improper disposal of halogenated anilines poses severe regulatory and environmental risks. Incinerating brominated organics at low temperatures or in standard municipal facilities can generate highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs)[4][5]. Therefore, this compound must be strictly segregated into halogenated waste streams destined for high-temperature incineration (>1000°C) equipped with alkaline flue gas scrubbers to neutralize the resulting hydrogen bromide (HBr) and hydrogen chloride (HCl) gases[5].
Standard laboratory waste segregation and disposal workflow for halogenated anilines.
Methodology: Routine Waste Disposal Protocol
Stream Identification: Determine the solvent matrix of your waste. Do not mix halogenated aniline waste with general non-halogenated solvents (like pure acetone or ethanol), as this unnecessarily increases the volume of expensive halogenated waste processing and risks regulatory fines[5].
Primary Containment: Transfer liquid waste into a designated, clearly marked "Halogenated Organic Waste" carboy. Ensure the container is made of compatible material (e.g., HDPE or PTFE-lined glass).
Regulatory Labeling: Attach a compliant EPA/RCRA hazardous waste label. Explicitly list "3-Bromo-2-methoxyaniline hydrochloride" and note the presence of "Brominated Organics" and "Toxic Amines" to alert the disposal contractor of the need for alkaline scrubbing[3][5].
Manifesting & Transport: Store the waste in a secondary containment tray in a well-ventilated satellite accumulation area. Transfer only to licensed hazardous waste contractors capable of high-temperature halogen incineration.
Primary disposal route. Requires high-temp incineration with alkaline scrubbers to neutralize HBr/HCl.
Non-Halogenated Organics
Incompatible
Mixing increases disposal costs. Halogens disrupt standard low-temp incineration processes.
Aqueous Waste (pH < 7)
Conditionally Compatible
Only for dilute washings (<1% organics). Acidic pH keeps the compound protonated and water-soluble.
Aqueous Waste (pH > 7)
Incompatible
Basic conditions convert the salt to the free base, causing it to precipitate or form a highly toxic, membrane-permeable organic layer.
References
[4] Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC. National Institutes of Health (NIH). Available at:[Link]
[2] Toxic Effects of p-Chloroaniline on Cells of Fungus Isaria fumosorosea SP535 and the Role of Cytochrome P450. MDPI. Available at:[Link]
[5] 40 CFR Part 268 -- Land Disposal Restrictions. Electronic Code of Federal Regulations (eCFR). Available at:[Link]
A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-2-Methoxyaniline Hydrochloride
This document provides essential, direct guidance for the safe handling, use, and disposal of 3-Bromo-2-methoxyaniline hydrochloride. As a substituted aniline, this compound presents significant health risks that demand...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential, direct guidance for the safe handling, use, and disposal of 3-Bromo-2-methoxyaniline hydrochloride. As a substituted aniline, this compound presents significant health risks that demand rigorous adherence to safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the mitigation strategies required for your work.
The Critical Imperative: Understanding the Hazard Profile
3-Bromo-2-methoxyaniline hydrochloride and its parent compound are classified as highly toxic. The primary danger lies in its potential for acute toxicity through all major routes of exposure: inhalation, dermal contact, and ingestion.[1][2] The core of its toxicity is shared with other anilines: absorption into the body can lead to the formation of methemoglobin, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can cause cyanosis (a bluish discoloration of the skin), and its onset may be dangerously delayed by 2 to 4 hours or more after exposure.[3]
Beyond acute toxicity, the compound is a known skin and serious eye irritant.[2][4][5][6] Prolonged or repeated exposure may also lead to organ damage.[4] Given these risks, treating this chemical with the highest level of precaution is not merely a recommendation; it is a necessity.
Table 1: GHS Hazard Summary
Pictogram(s)
Signal Word
Hazard Statements
Danger / Warning
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2][7] H302: Harmful if swallowed.[8] H315: Causes skin irritation.[2][6] H319: Causes serious eye irritation.[4][5][6]
Note: Classifications may vary slightly between suppliers and related isomers. The most stringent precautions should always be applied.
The Core Safety Directive: Personal Protective Equipment (PPE)
Engineering controls, such as a certified chemical fume hood, are the first line of defense. However, the correct selection and use of PPE are critical to prevent exposure. The required level of PPE is dictated by the specific task being performed.
Table 2: Required PPE by Operational Scenario
Scenario
Respiratory Protection
Hand Protection
Eye/Face Protection
Body Protection
Transporting Closed Containers
Not generally required, but have a respirator available for emergencies.
Standard nitrile gloves.
Safety glasses with side shields.
Lab coat.
Weighing & Handling Solid
Mandatory: NIOSH-approved respirator (N95/P1 minimum).[3] The fine particulate nature of a hydrochloride salt poses a significant inhalation risk.
Double-glove with chemically resistant gloves (e.g., nitrile). Aniline compounds can penetrate standard gloves over time.
Tight-sealing safety goggles and a full-face shield.[3][8]
Chemical-resistant apron over a fully-buttoned lab coat.
Preparing Solutions
Mandatory: Use within a chemical fume hood. If splashing is possible, a respirator with organic vapor cartridges is recommended.
Double-glove with chemically resistant gloves.
Tight-sealing safety goggles and a full-face shield.
Chemical-resistant apron over a lab coat.
Accidental Spill Cleanup
Mandatory: Full-face respirator with appropriate cartridges (particulate and organic vapor) or a self-contained breathing apparatus (SCBA).[3][9][10]
Adherence to a strict, methodical workflow is essential for minimizing risk.
Engineering Controls & Workspace Preparation
Fume Hood Verification: All handling of the solid compound and its solutions must occur within a certified chemical fume hood.[4] Verify the hood's certification is current and its airflow is functioning correctly before starting work.
De-clutter the Workspace: Ensure the fume hood contains only the items essential for the immediate procedure. This minimizes the risk of cross-contamination and accidental spills.
Safety Equipment Check: Before handling the chemical, confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
Step-by-Step Handling Protocol
Don PPE: Put on all required PPE as detailed in Table 2 before entering the area where the chemical is stored or used.
Weighing: When weighing the solid, use a draft shield or perform the task in a powder-containment balance enclosure to prevent dust from becoming airborne. Use anti-static tools if possible.
Transfers: When transferring the solid, do so slowly and carefully to avoid creating dust.
Dissolving: When preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
Post-Handling Hygiene: After completing the work and removing your outer gloves, immediately wash your hands, wrists, and forearms thoroughly with soap and water.[8][9] Do not eat, drink, or smoke in the laboratory area.[4][8]
Storage Requirements
Store the compound in a cool, dry, well-ventilated, and locked area.[2][8][9]
Keep the container tightly sealed to prevent moisture absorption and sublimation.[2][11]
Store under an inert atmosphere and protected from light for long-term stability.[8][12]
Ensure it is stored away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]
Emergency Protocols: A Self-Validating System
In the event of an emergency, a clear and logical response plan is critical.
Spill Management
An accidental release requires immediate and decisive action. The primary goal is to contain the material and prevent exposure to any personnel.
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Protocol:
Evacuate and Alert: For any spill outside of a fume hood, evacuate personnel to a safe area.[3][9]
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in Table 2.[10]
Containment: Prevent the spill from spreading or entering drains.[9][10] Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical sorbent.[3][10]
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[3][10]
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures
Immediate action is crucial. Seek medical attention for any exposure, and provide the Safety Data Sheet (SDS) to the responding medical personnel.
Inhalation: Move the individual to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[5][8]
Skin Contact: Immediately remove all contaminated clothing.[2][4] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4][8]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8]
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3][8] Never give anything by mouth to an unconscious person.[3]
Decontamination and Disposal
All materials that have come into contact with 3-Bromo-2-methoxyaniline hydrochloride must be treated as hazardous waste.
Procedure: Decontaminate non-disposable equipment and glassware thoroughly before removing them from the fume hood.
Waste Collection: Collect all waste, including the compound itself, contaminated absorbent materials, and disposable PPE (gloves, etc.), in a clearly labeled, sealed, and puncture-proof hazardous waste container.
Disposal: Disposal must be handled by a licensed professional waste disposal service in strict accordance with all federal, state, and local environmental regulations.[3][6] A common method for organic waste is controlled incineration in a facility equipped with an afterburner and scrubber.[3]
References
MATERIAL SAFETY DATA SHEET - 3-BROMO ANILINE 98% (For Synthesis). oxfordlabchem.com. [Link]